Product packaging for Fmoc-Ala-OH-13C3(Cat. No.:)

Fmoc-Ala-OH-13C3

Cat. No.: B12060547
M. Wt: 314.31 g/mol
InChI Key: QWXZOFZKSQXPDC-XZYMTLJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Ala-OH-13C3 is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B12060547 Fmoc-Ala-OH-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO4

Molecular Weight

314.31 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1

InChI Key

QWXZOFZKSQXPDC-XZYMTLJFSA-N

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-13C3, or N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, is a stable isotope-labeled amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of three carbon-13 isotopes into the alanine molecule provides a distinct mass shift, making it an invaluable tool for quantitative proteomics, drug metabolism studies, and the structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is chemically identical to its unlabeled counterpart, with the exception of its isotopic composition. This allows it to be seamlessly integrated into standard peptide synthesis workflows while enabling precise tracking and quantification.

PropertyValueCitations
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc[1]
Molecular Formula ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H[1]
Molecular Weight 314.31 g/mol [1]
Isotopic Purity ≥99 atom % ¹³C[1]
Chemical Purity ≥99% (CP)[1]
Appearance White to off-white solid
Melting Point 147-153 °C (lit.)[1]
Optical Activity [α]20/D -18°, c = 1 in DMF[1]
Mass Shift M+3[1]
Primary Application Peptide synthesis[1]
Technique Suitability Bio NMR[1]

Key Applications in Research and Development

The primary utility of this compound lies in its application as a tracer and internal standard in various analytical techniques.

  • Quantitative Proteomics: In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. By synthesizing a peptide of interest with a ¹³C-labeled alanine residue, researchers can create a heavy internal standard. This standard is spiked into a biological sample, and the ratio of the heavy (labeled) to light (unlabeled) peptide signals in the mass spectrometer allows for precise and absolute quantification of the target protein.[2][3][4][5]

  • Structural Biology (NMR): The incorporation of ¹³C-labeled amino acids into peptides and proteins is a powerful technique in NMR spectroscopy. The ¹³C nucleus is NMR-active, and its presence at specific sites allows for the determination of peptide and protein structures, dynamics, and interactions with other molecules.[6][7][8]

  • Pharmacokinetic Studies: Stable isotope-labeled compounds are used as tracers in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis of a ¹³C-labeled peptide using this compound, followed by its analysis.

Synthesis of a ¹³C-Labeled Peptide via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from established Fmoc-SPPS procedures and is suitable for use with an automated microwave peptide synthesizer.[9][10][11][12][13]

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 3,6-dioxa-1,8-octanedithiol (DODT)

  • Diethylether (cold)

  • Automated microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in the reaction vessel of the synthesizer.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with the deprotection solution.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid to the resin using DIC and Oxyma as activators.

  • Peptide Chain Elongation (Automated Cycles): For each subsequent amino acid in the sequence:

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with the deprotection solution.

    • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

    • Coupling: Add the next Fmoc-protected amino acid (including this compound at the desired position), along with DIC and Oxyma, to the reaction vessel. Microwave heating is applied to accelerate the coupling reaction. A special coupling cycle with a longer reaction time may be used for the labeled amino acid to ensure complete incorporation.[9]

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide overnight to obtain a dry powder.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry. The mass spectrum should show a peak corresponding to the calculated mass of the ¹³C-labeled peptide.[14]

Analysis of the ¹³C-Labeled Peptide by Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the peptide solution into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the peptide from any remaining impurities using a suitable C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra in full scan mode to determine the exact mass of the peptide, paying close attention to the isotopic distribution to confirm the incorporation of the three ¹³C atoms.[14]

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the peptide sequence.

Signaling Pathways and Workflows

While this compound is a tool for synthesis and analysis rather than a direct participant in biological signaling, its application is central to the workflow of quantitative proteomics, which is used to study signaling pathways. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Peptide Synthesis spps Solid-Phase Peptide Synthesis (incorporating this compound) purification HPLC Purification spps->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm spike_in Spike-in of Labeled Peptide Standard ms_confirm->spike_in cell_lysis Cell Lysis / Protein Extraction digestion Protein Digestion (e.g., with Trypsin) cell_lysis->digestion digestion->spike_in lcms LC-MS/MS Analysis spike_in->lcms quantification Data Analysis & Quantification lcms->quantification

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.

Conclusion

This compound is a specialized but essential reagent for modern biochemical and pharmaceutical research. Its utility in providing a stable, non-radioactive label for peptides enables highly accurate quantification and detailed structural analysis. The well-established protocols for its use in solid-phase peptide synthesis make it accessible for a wide range of applications, from fundamental protein research to the development of novel peptide-based therapeutics.

References

Fmoc-Ala-OH-13C3 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Ala-OH-13C3

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3 (this compound) is a stable isotope-labeled derivative of the amino acid alanine.[1] The incorporation of three carbon-13 isotopes into the alanine backbone makes it a valuable tool in various research and development applications, particularly in proteomics, metabolic flux analysis, and as a tracer in drug development.[1][2] Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for controlled, sequential addition of amino acids to a growing peptide chain.[3][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₁₅¹³C₃H₁₇NO₄[1]
Molecular Weight 314.31 g/mol [1][3][5]
CAS Number 765259-05-0[1]
Appearance White to off-white solid powder[1]
Purity Assay: ≥98.5% to 99% (CP)[1][3][5]
Isotopic Purity 99 atom % ¹³C[3][5]
Melting Point 147-153 °C[3][5]
Optical Activity [α]20/D -18°, c = 1 in DMF[3][5]
Solubility Soluble in DMSO and DMF.[6][7]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support resin (e.g., 2-chlorotrityl chloride resin).[8]

Materials:

  • This compound

  • 2-chlorotrityl chloride (2-CTC) resin[8]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)[8]

  • N,N-Diisopropylethylamine (DIEA)[8]

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes.

  • This compound Loading:

    • Dissolve this compound (2 eq) and DIEA (4 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Next Amino Acid:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

NMR Spectroscopy

The ¹³C labeling of this compound makes it suitable for bio-NMR studies.[3][5] NMR can be used to confirm the incorporation and study the structure and dynamics of the resulting peptide.

Sample Preparation:

  • Synthesize the peptide containing the ¹³C₃-Alanine residue using the SPPS protocol.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified peptide to a powder.

  • Dissolve the peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O).

Data Acquisition:

  • Acquire one-dimensional ¹³C and two-dimensional heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC) on a high-field NMR spectrometer. The ¹³C signals from the labeled alanine will be significantly enhanced, aiding in resonance assignment and structural analysis.

Applications and Workflows

The unique properties of this compound lend it to several advanced applications in scientific research.

Peptide Synthesis and Structural Biology

The primary application of this compound is in the synthesis of isotopically labeled peptides.[3] These peptides are invaluable for NMR-based structural studies, allowing for the unambiguous assignment of signals corresponding to the labeled alanine residue.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Next Fmoc-AA-OH-¹³C₃ wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Continue Elongation end Repeat Cycle or Cleave Peptide wash2->end Final Cycle metabolic_flux_workflow start Introduce ¹³C₃-Alanine (Tracer) to System incubation Cell Culture Incubation start->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Data Analysis & Flux Calculation analysis->data_analysis logical_relationships main Fmoc-Ala-OH-¹³C₃ prop1 Defined Mass Shift (M+3) main->prop1 prop2 Fmoc Protecting Group main->prop2 prop3 ¹³C Isotopic Label main->prop3 app2 Quantitative Mass Spectrometry prop1->app2 app1 Peptide Synthesis prop2->app1 prop3->app2 app3 NMR Structural Studies prop3->app3 app4 Metabolic Tracing prop3->app4

References

Technical Guide: Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role in metabolic and structural studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Ala-OH and its 13C-labeled analogue.

PropertyFmoc-Ala-OHThis compoundUnit
Molecular Formula C18H17NO4C15¹³C3H17NO4
Molecular Weight 311.33[1]314.31[2][3] g/mol
Isotopic Purity Not Applicable99 atom % ¹³C[2]
Appearance White to off-white solid[1][3]White to off-white solid[3]
Melting Point 147-153[2]147-153[2]°C
Optical Activity ([α]20/D) -18° (c = 1 in DMF)[2]-18° (c = 1 in DMF)[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Washing solvents: Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, the step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Continue Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine (from 13C-Ala) Pyruvate_M->Alanine_M Alanine Aminotransferase Pyruvate_M->Alanine_M Alanine_L Alanine (13C-labeled) Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M Amino_Acids Amino Acids (from protein breakdown) Amino_Acids->Glutamate_M Transamination Pyruvate_L Pyruvate (13C-labeled) Alanine_L->Pyruvate_L Alanine Aminotransferase Alanine_L->Pyruvate_L Glucose_L Glucose (13C-labeled) Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Glutamate_L Glutamate Urea Urea Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate aKG_L->Glutamate_L

References

An In-depth Technical Guide to Fmoc-Ala-OH-13C3: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid derivative crucial for various research applications, including peptide synthesis and metabolic studies.

Chemical Structure and Properties

This compound is an N-terminally protected form of L-alanine in which the three carbon atoms of the alanine backbone are replaced with the carbon-13 (¹³C) isotope. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amine, which is readily cleavable under basic conditions, making it a valuable building block in solid-phase peptide synthesis (SPPS).

The incorporation of ¹³C isotopes provides a distinct mass shift, enabling the use of mass spectrometry-based techniques for the quantification and tracing of peptides and proteins in complex biological samples.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

PropertyValueReference
Chemical Formula ¹³C₃C₁₅H₁₇NO₄[2]
Linear Formula ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H[2][3][4][5]
Molecular Weight 314.31 g/mol [2][5]
SMILES String [13CH3]--INVALID-LINK----INVALID-LINK--=O[2][4][5]
InChI Key QWXZOFZKSQXPDC-XZYMTLJFSA-N[2][4][5]
CAS Number Not explicitly available for ¹³C₃ variant. (Unlabeled: 35661-39-3)

Synthesis of this compound

The synthesis of this compound is analogous to the standard procedure for the preparation of Fmoc-protected amino acids. The key difference is the use of the isotopically labeled starting material, L-Alanine-¹³C₃. This starting material is commercially available from various suppliers of stable isotopes.

The most common method involves the reaction of L-Alanine-¹³C₃ with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The succinimidyl ester of the Fmoc group readily reacts with the primary amine of the alanine to form a stable carbamate linkage.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of Fmoc-Ala-OH.[6]

Materials:

  • L-Alanine-¹³C₃

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of L-Alanine-¹³C₃: In a round-bottom flask, dissolve L-Alanine-¹³C₃ (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

    • Extract the product into ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start L-Alanine-¹³C₃ Reaction Stir at RT 18-24h Start->Reaction Reagents Fmoc-OSu Na₂CO₃ Dioxane/H₂O Reagents->Reaction Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Fmoc-Ala-OH-¹³C₃ Purification->Product

Caption: Synthesis workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, which are essential for quality control and experimental design.

Table 2: Physical and Chemical Properties

PropertyValueReference
Isotopic Purity ≥99 atom % ¹³C[2][4][5]
Chemical Purity ≥99% (CP)[2][4][5]
Melting Point 147-153 °C[2][4][5]
Optical Activity [α]20/D -18°, c = 1 in DMF[2][4][5]
Appearance White to off-white solid[]

Table 3: Spectroscopic Data

Spectroscopic MethodKey FeaturesReference
Mass Spectrometry Mass shift of M+3 compared to the unlabeled compound.[2][4][5]
¹³C NMR The spectrum will show signals corresponding to the three enriched carbon atoms, with chemical shifts and couplings characteristic of the alanine backbone.[8]
¹H NMR The proton signals will exhibit coupling to the adjacent ¹³C nuclei, providing structural confirmation.[8]

Applications

This compound is a valuable tool for a range of applications in chemical biology and drug development, including:

  • Peptide Synthesis: It is used as a building block in the synthesis of isotopically labeled peptides for use as internal standards in quantitative proteomics and mass spectrometry-based assays.

  • Metabolic Flux Analysis: The stable isotope label allows for the tracing of alanine metabolism in cellular systems, providing insights into metabolic pathways in health and disease.[1]

  • Structural Biology: Labeled peptides and proteins can be used in NMR spectroscopy to aid in structure determination and to study protein dynamics.

Conclusion

This compound is a well-characterized, isotopically labeled amino acid derivative with significant utility in modern biochemical and pharmaceutical research. The straightforward synthesis from commercially available L-Alanine-¹³C₃ and its versatile applications make it an indispensable tool for scientists working in the fields of proteomics, metabolomics, and drug discovery.

References

A Technical Guide to Fmoc-Ala-OH-13C3: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. This guide provides an in-depth analysis of Fmoc-Ala-OH-13C3, a derivative of the amino acid alanine labeled with three carbon-13 isotopes. It is widely used in peptide synthesis and metabolic research. This document outlines the key quality attributes of isotopic purity and enrichment, presents methodologies for their determination, and offers a visual representation of the analytical workflow.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes these specifications from various suppliers.

SupplierIsotopic Purity (atom % 13C)Chemical PurityAnalytical Technique(s)
Sigma-Aldrich99 atom % 13C[1]99% (CP)[1]bio NMR: suitable[1]
MedchemExpressNot explicitly stated98.5%[2]Not explicitly stated
Cambridge Isotope Laboratories99% (for 13C3, 15N variant)[3]98%[3]Biomolecular NMR, Proteomics[3]

Note: Isotopic enrichment refers to the abundance of the 13C isotope in the labeled positions, while chemical purity indicates the percentage of the compound that is this compound.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For 13C-labeled compounds, 13C NMR is particularly informative.

Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

  • Instrument Parameters: The sample is placed in a high-field NMR spectrometer. A standard 13C NMR spectrum is acquired. Key parameters to optimize include the pulse sequence, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the three carbon atoms of the alanine moiety. The presence of strong signals at the expected chemical shifts for the α-carbon, β-carbon, and carboxyl carbon confirms the incorporation of 13C. The isotopic enrichment can be estimated by comparing the integrals of the 13C signals to those of any residual 12C signals or by comparing them to the signal of a known concentration of an internal standard. The absence of significant signals from the unlabeled compound indicates high isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.

  • Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. Since the compound is labeled with three 13C atoms, its molecular weight will be approximately 3 Daltons higher than the unlabeled analogue. The isotopic enrichment is determined by the relative intensity of the peak for the fully labeled molecule compared to the peaks for partially labeled or unlabeled molecules. The distribution of isotopologues can be used to calculate the average isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the amino acid.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the analysis of this compound, the following diagrams are provided.

This compound Quality Control Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in MS-compatible Solvent Sample->Dilution NMR_Spectroscopy NMR Spectroscopy Dissolution->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Dilution->Mass_Spectrometry NMR_Data 13C NMR Spectrum Analysis NMR_Spectroscopy->NMR_Data MS_Data Mass Spectrum Analysis Mass_Spectrometry->MS_Data Report Certificate of Analysis (Purity & Enrichment Data) NMR_Data->Report MS_Data->Report

Caption: Workflow for assessing the isotopic purity and enrichment of this compound.

IsotopicPurity_vs_Enrichment Concept Key Quality Attributes of This compound IsotopicPurity Isotopic Purity Concept->IsotopicPurity IsotopicEnrichment Isotopic Enrichment Concept->IsotopicEnrichment ChemicalPurity Chemical Purity Concept->ChemicalPurity Purity_Def Proportion of molecules that are the desired isotopologue (e.g., fully 13C3 labeled). IsotopicPurity->Purity_Def Enrichment_Def Percentage of a specific atom that is the desired isotope (e.g., atom % 13C). IsotopicEnrichment->Enrichment_Def Chemical_Def Proportion of the material that is the specified chemical compound, regardless of isotopic composition. ChemicalPurity->Chemical_Def

Caption: Relationship between isotopic purity, isotopic enrichment, and chemical purity.

References

A Technical Guide to Stable Isotope Labeling with Fmoc-Ala-OH-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Fmoc-Ala-OH-¹³C₃, a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. It covers the fundamental properties, core applications, and detailed experimental workflows associated with this compound, with a focus on its use in quantitative proteomics and peptide synthesis.

Introduction to Fmoc-Ala-OH-¹³C₃

Fmoc-Ala-OH-¹³C₃ is a variant of the amino acid L-alanine in which the three carbon atoms have been replaced with the heavy stable isotope, carbon-13. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group attached to the nitrogen atom, which is crucial for controlled, stepwise peptide synthesis. This combination of features makes Fmoc-Ala-OH-¹³C₃ a valuable tool in mass spectrometry-based analytical methods.

Stable isotope-labeled compounds are chemically identical to their naturally occurring counterparts but have a greater mass.[] This mass difference allows for their precise detection and quantification using mass spectrometry (MS).[] The key advantage of using stable isotopes like ¹³C is that they are non-radioactive, making them safe for routine laboratory use and even in human clinical trials.[2]

Properties and Specifications

The physical and chemical properties of Fmoc-Ala-OH-¹³C₃ are critical for its application in experimental settings. The key specifications are summarized below.

PropertyValueReference
Chemical Formula ¹³C₃H₃¹³CH(NH-Fmoc)¹³CO₂H
Molecular Weight 314.31 g/mol
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥99%
Mass Shift M+3
Appearance White to off-white solid[3]
Melting Point 147-153 °C

Core Applications

Fmoc-Ala-OH-¹³C₃ is primarily used in two major areas of research: as a building block for synthesizing stable isotope-labeled peptides and for metabolic labeling in cell culture.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group makes this compound ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[4] In this technique, a peptide is assembled step-by-step on a solid resin support. The Fmoc group prevents unwanted reactions at the amino end of the molecule and can be cleanly removed with a mild base to allow the next amino acid to be added.[4]

By incorporating Fmoc-Ala-OH-¹³C₃ at a specific position in a peptide sequence, researchers can synthesize a "heavy" version of a peptide of interest. This isotopically labeled peptide is an ideal internal standard for quantitative mass spectrometry assays. When a known quantity of the heavy peptide is spiked into a complex biological sample (like blood plasma or cell lysate), it can be used to accurately determine the absolute concentration of the corresponding natural ("light") peptide in the sample.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on metabolic incorporation of stable isotope-labeled amino acids.[5] In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one or more amino acids. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids like ¹³C-labeled alanine.[6]

Over several cell divisions, the heavy amino acids are fully incorporated into all newly synthesized proteins. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cell populations are combined, and their proteins are extracted, digested, and analyzed by mass spectrometry.[5] Because the heavy and light versions of a peptide are chemically identical, they behave the same way during chromatography and ionization, but they appear as distinct peaks in the mass spectrum, separated by a specific mass difference. The ratio of the intensities of these peaks accurately reflects the relative abundance of the protein in the two cell populations.[5]

Experimental Protocols and Workflows

This section provides detailed methodologies for the primary applications of Fmoc-Ala-OH-¹³C₃.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical steps involved in using Fmoc-Ala-OH-¹³C₃ to create a stable isotope-labeled peptide for use as an internal standard.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_application Quantitative MS Application resin Start with solid support resin first_aa Couple first Fmoc-amino acid resin->first_aa deprotect1 Deprotect: Remove Fmoc group first_aa->deprotect1 couple_heavy Couple Fmoc-Ala-OH-¹³C₃ deprotect1->couple_heavy Incorporate heavy label deprotect2 Deprotect: Remove Fmoc group couple_heavy->deprotect2 complete Couple remaining amino acids deprotect2->complete cleave Cleave peptide from resin complete->cleave purify Purify & Verify Heavy Peptide cleave->purify spike Spike-in known amount of Heavy Peptide purify->spike Use as Internal Standard sample Biological Sample (e.g., Plasma) sample->spike process Process Sample (Digest Proteins) spike->process lcms LC-MS/MS Analysis process->lcms quant Quantify Light Peptide vs. Heavy Standard lcms->quant

Caption: Workflow for synthesis and application of a ¹³C-labeled peptide.

Protocol for Fmoc-Ala-OH-¹³C₃ Coupling in SPPS:

  • Resin Preparation: Start with a pre-loaded resin or couple the first amino acid to a suitable resin (e.g., 2-chlorotrityl chloride resin).[7]

  • Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the bound amino acid. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Ala-OH-¹³C₃ and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activation base like diisopropylethylamine (DIEA) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Ala-OH-¹³C₃ solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the successful coupling and the absence of free amines.

  • Chain Elongation: Repeat the deprotection and coupling steps for all subsequent amino acids in the desired peptide sequence.

  • Cleavage and Purification: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. Purify the resulting crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final labeled peptide using mass spectrometry.

General Workflow for a SILAC Experiment

The diagram below outlines the core workflow of a quantitative proteomics experiment using SILAC for metabolic labeling.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment & Processing cluster_analysis Data Analysis light_culture Population 1: Grow in 'Light' Medium (e.g., normal Alanine) treat_light Condition A (e.g., Control) light_culture->treat_light heavy_culture Population 2: Grow in 'Heavy' Medium (e.g., Alanine-¹³C₃) treat_heavy Condition B (e.g., Drug Treatment) heavy_culture->treat_heavy combine Combine Cell Populations 1:1 treat_light->combine treat_heavy->combine lyse Cell Lysis & Protein Extraction combine->lyse digest Protein Digestion (e.g., with Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms identify Peptide Identification lcms->identify quantify Quantify Peak Ratios (Heavy/Light) identify->quantify results Determine Relative Protein Abundance quantify->results

Caption: Workflow for a quantitative proteomics SILAC experiment.

Protocol Outline for SILAC Labeling:

  • Medium Preparation: Prepare custom cell culture medium that lacks the amino acid to be labeled (in this case, L-alanine). Split the medium into two batches. To one, add normal L-alanine ("Light" medium). To the other, add Fmoc-Ala-OH-¹³C₃ after removing the Fmoc group, or more commonly, use commercially available ¹³C₃-L-Alanine for SILAC ("Heavy" medium).

  • Cell Adaptation: Culture the chosen cell line in the heavy medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: Apply the desired experimental conditions to the two cell populations. For example, treat the "heavy" labeled cells with a drug and the "light" cells with a vehicle control.

  • Cell Harvesting and Mixing: After treatment, harvest the cells from both populations. Count the cells accurately and combine them in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet to extract the proteins. Digest the proteins into smaller peptides using a protease like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides—the light version and the heavy version, which is 3 Daltons heavier for each incorporated alanine-¹³C₃.

  • Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs. This ratio directly corresponds to the relative change in abundance of the parent protein between the two experimental conditions.

References

Fmoc-Ala-OH-13C3 CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the identification, properties, and application of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug development, and structural biology.

Core Identification

This compound is the N-α-Fmoc protected form of L-alanine, where all three carbon atoms of the alanine molecule have been substituted with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based proteomics and for structural elucidation in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Synonyms: N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc[3]

IdentifierValue
CAS Number 765259-05-0 (for 13C3 labeled)
Unlabeled CAS Number 35661-39-3[4]
MDL Number MFCD04113755[3]
Molecular Formula C₁₅¹³C₃H₁₇NO₄[4]
Molecular Weight ~314.31 g/mol [3][4]
PubChem Substance ID 329759039[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, facilitating its use in experimental settings.

PropertyValue
Appearance White to off-white solid[4]
Purity ≥98.5%[4]
Isotopic Purity ≥99 atom % 13C[3][5]
Melting Point 147-153 °C[3][5]
Optical Activity [α]20/D -18°, c = 1 in DMF[3][5]
Solubility Soluble in Dimethylformamide (DMF)
Storage Recommended storage at -20°C for long-term stability[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label into a peptide sequence.[6] The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials:

  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)[7]

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU, or HBTU/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: The peptide synthesis resin is swelled in DMF for at least 1 hour in the reaction vessel.[7]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.[7] The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

  • Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution to pre-activate it for a few minutes.[7]

  • Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling.[7]

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and by-products.

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[3]

  • Chain Elongation: The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated with the subsequent amino acids in the desired peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Signaling Pathways

This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of isotopically labeled peptides, which can then be used to study various biological processes. The primary workflow involving this compound is Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of amino acid addition during Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_reagents Reagents cluster_result Elongated Peptide start Fmoc-AA(n)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 H2N-AA(n)-Resin coupling Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 end Fmoc-Ala(13C3)-AA(n)-Resin wash2->end fmoc_aa This compound + Coupling Reagent + Base fmoc_aa->coupling end->deprotection Repeat for next AA

Caption: Workflow for the incorporation of this compound in SPPS.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-OH-13C3 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-13C3 is a stable isotope-labeled amino acid that serves as a critical tool in modern proteomics and structural biology. Its integration into synthetic peptides through Solid-Phase Peptide Synthesis (SPPS) enables precise and quantitative analysis of proteins and their interactions. The replacement of the three carbon atoms in alanine with their heavier isotope, ¹³C, induces a predictable mass shift without altering the chemical properties of the resulting peptide. This unique characteristic makes it an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry and a valuable probe for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. These application notes provide detailed protocols and data for the effective use of this compound in SPPS.

Physicochemical Properties and Specifications

Proper handling and storage of this compound are crucial for successful peptide synthesis. The table below summarizes its key properties.

PropertyValueReference
Molecular Formula C₁₅¹³C₃H₁₇NO₄--INVALID-LINK--
Molecular Weight 314.31 g/mol --INVALID-LINK--
Isotopic Purity ≥ 98.5%--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months--INVALID-LINK--

Applications in Solid-Phase Peptide Synthesis

The primary applications of peptides synthesized with this compound are in quantitative proteomics and structural biology.

Absolute Quantification (AQUA) of Proteins

The AQUA methodology utilizes synthetic, stable isotope-labeled peptides as internal standards to determine the absolute concentration of a target protein in a complex biological sample. A known quantity of the heavy peptide, containing one or more labeled amino acids like ¹³C₃-Alanine, is spiked into the sample. Following proteolytic digestion, the sample is analyzed by mass spectrometry. The signal intensity ratio of the labeled peptide to its endogenous, unlabeled counterpart allows for precise quantification.[1][2][3]

Structural Analysis by Nuclear Magnetic Resonance (NMR)

Incorporating ¹³C-labeled amino acids into peptides and proteins aids in the determination of their three-dimensional structures and in studying their dynamics and interactions.[4][5] The ¹³C nucleus is NMR-active, and its presence at specific sites in a peptide allows for the use of powerful multi-dimensional NMR experiments to probe the local environment and connectivity of atoms, which is instrumental in resolving complex protein structures.[4]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • After completion, wash the resin with DMF (5 times).

  • Incorporation of this compound (Special Considerations):

    • To ensure high incorporation efficiency and minimize racemization, it is recommended to use a specialized coupling protocol for labeled amino acids.[6]

    • Use 2 equivalents of this compound.

    • Activate with a 1:1 mixture of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.

    • Increase the coupling time to a minimum of 2 hours, and potentially up to 4 hours, to ensure complete reaction.[6] Monitor the reaction closely.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary
ParameterExpected ValueNotes
Incorporation Efficiency of ¹³C-labeled Amino Acid >95%Requires optimized coupling conditions and extended reaction times.
Overall Crude Peptide Yield Sequence-dependent (typically 50-80%)Yield can be affected by the length and sequence of the peptide.
Purity after RP-HPLC >95%Dependent on the efficiency of the synthesis and purification steps.
Isotopic Enrichment in Final Peptide >98%Dependent on the isotopic purity of the starting this compound.

Application Workflow: Absolute Quantification of a Target Protein using a ¹³C₃-Ala Labeled Peptide Standard

This workflow details the use of a custom-synthesized peptide containing ¹³C₃-Alanine for the absolute quantification of a target protein from a cell lysate.

AQUA_Workflow cluster_synthesis Peptide Standard Preparation cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis s1 SPPS of Peptide Standard (with this compound) s2 RP-HPLC Purification s1->s2 s3 Mass Spectrometry Validation s2->s3 s4 Amino Acid Analysis (for accurate quantification) s3->s4 p3 Spike-in of Known Amount of ¹³C₃-Ala Peptide Standard s4->p3 Known concentration p1 Cell Lysis and Protein Extraction p2 Protein Quantification (e.g., BCA Assay) p1->p2 p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 a1 LC-MS/MS Analysis p4->a1 Digested Peptide Mixture a2 Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) a1->a2 a3 Data Analysis: Peak Area Integration a2->a3 a4 Calculation of Endogenous Protein Concentration a3->a4

Workflow for absolute protein quantification (AQUA).

Signaling Pathway Investigation using ¹³C-Labeled Peptides

Stable isotope-labeled peptides can also be instrumental in elucidating metabolic and signaling pathways. By tracing the incorporation and fate of the ¹³C label, researchers can map the flow of metabolites through a network of biochemical reactions. For example, peptides can be used as substrates in kinase assays to study signaling cascades.

Metabolic_Pathway_Analysis cluster_cell_culture Cellular Experiment cluster_ms_analysis Mass Spectrometry Analysis cluster_pathway Signaling Pathway c1 Introduce ¹³C-labeled peptide substrate to cell lysate c2 Incubate to allow enzymatic reaction (e.g., phosphorylation) c1->c2 p2 ¹³C-Ala Peptide (Substrate) c3 Quench reaction and isolate peptide fraction c2->c3 m1 LC-MS/MS analysis of peptide fraction c3->m1 m2 Identify and quantify ¹³C-labeled product (e.g., phosphopeptide) m1->m2 m3 Determine enzyme kinetics and pathway activity m2->m3 p3 Phosphorylated ¹³C-Ala Peptide (Product) p1 Kinase A p1->p3 p2->p3 p4 Downstream Signaling p3->p4

Investigating a kinase signaling pathway.

Conclusion

This compound is a versatile and powerful reagent for researchers in proteomics and drug development. Its incorporation into synthetic peptides via SPPS provides a robust platform for the absolute quantification of proteins and for detailed structural and mechanistic studies. The protocols and workflows provided here offer a comprehensive guide to the successful application of this valuable tool. Careful optimization of synthesis conditions, particularly for the coupling of the labeled amino acid, is paramount to achieving high-quality results.

References

Unlocking Molecular Insights: Fmoc-Ala-OH-13C3 for Advanced 13C Labeling in NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptide and protein structure, dynamics, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, relies on the incorporation of stable isotopes to enhance signal sensitivity and resolve complex spectra. This document provides detailed application notes and protocols for utilizing Fmoc-Ala-OH-13C3, a key reagent for site-specific 13C labeling of alanine residues in peptides and proteins for in-depth NMR analysis.

The introduction of 13C-labeled amino acids, such as this compound, into a peptide sequence simplifies complex NMR spectra and allows for the unambiguous assignment of signals.[1][2] This targeted labeling strategy is particularly advantageous for studying large proteins where spectral overlap can be a significant hurdle.[1][2] By selectively enriching specific alanine residues with 13C, researchers can probe local environments, monitor conformational changes, and investigate interactions with binding partners, such as small molecules or other proteins.

Applications in Research and Drug Development

The use of this compound for 13C labeling has broad applications across various fields:

  • Structural Biology: Elucidating the three-dimensional structure of peptides and proteins by providing key distance and dihedral angle restraints.

  • Drug Discovery: Screening for and characterizing the binding of small molecule fragments and lead compounds to protein targets. Changes in the chemical shift of the 13C-labeled alanine can indicate a direct interaction.

  • Enzyme Mechanism Studies: Probing the catalytic mechanism of enzymes by monitoring the chemical environment of an alanine residue within the active site during the enzymatic reaction.

  • Protein Dynamics and Folding: Investigating the flexibility and conformational dynamics of different regions of a protein, which are often crucial for its biological function.

  • Metabolic Pathway Analysis: Tracing the metabolic fate of alanine in cellular systems, as demonstrated in studies of gluconeogenesis where [3-13C]alanine is used to follow its conversion to glucose.

Quantitative Data: 13C NMR Chemical Shifts

The chemical shift of a 13C-labeled alanine residue is sensitive to its local electronic environment, which is determined by the peptide's primary sequence, secondary structure (α-helix, β-sheet), and tertiary structure. The following table summarizes typical 13C chemical shifts for the carbonyl (C'), alpha-carbon (Cα), and beta-carbon (Cβ) of alanine residues in peptides.

Carbon AtomChemical Shift Range (ppm)Influencing Factors
C' (Carbonyl) 170 - 180Hydrogen bonding, solvent exposure, secondary structure.
Cα (Alpha-carbon) 50 - 55Dihedral angles (φ, ψ), secondary structure.
Cβ (Beta-carbon) 15 - 25Side-chain packing, local steric environment.

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values can vary depending on the specific peptide sequence, solvent conditions, and pH.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3][4] The following is a generalized protocol.

Materials and Reagents
  • This compound

  • Wang resin (for peptides with a C-terminal carboxylic acid)[2]

  • Other Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[1]

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[5][6]

  • Cold diethyl ether

Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the Wang resin in DMF in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.[1] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the this compound (or other Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove all side-chain protecting groups.[5][6]

    • Collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NMR Sample Preparation: Dissolve the purified, 13C-labeled peptide in a suitable deuterated solvent for NMR analysis.

Visualizing Workflows and Pathways

To further clarify the experimental process and a relevant biological application, the following diagrams have been generated using the DOT language.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (this compound, HBTU, DIPEA) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for Each Amino Acid wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification nmr NMR Analysis purification->nmr

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating 13C-labeled alanine.

Caption: Simplified metabolic pathway of gluconeogenesis showing the conversion of 13C-labeled alanine to glucose.

By following these protocols and utilizing the principles outlined, researchers can effectively employ this compound to gain valuable, high-resolution insights into the world of peptides and proteins, accelerating discovery and development in their respective fields.

References

Revolutionizing Quantitative Proteomics: Applications and Protocols for Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of proteomics, the quest for precise and reliable protein quantification is paramount. The use of stable isotope-labeled amino acids has become a cornerstone of quantitative mass spectrometry, and among these, Fmoc-Ala-OH-13C3 is emerging as a valuable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the applications of this compound in quantitative proteomics, complete with experimental protocols and data presentation, to empower researchers in their pursuit of scientific discovery.

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy that allows for accurate and robust quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") amino acids or a "heavy" isotope-labeled counterpart. The heavy-labeled amino acids are incorporated into all newly synthesized proteins. Following cell lysis and protein digestion, the samples are mixed, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.

This compound, a derivative of the amino acid alanine with three carbon-13 isotopes and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a key reagent for the synthesis of heavy-labeled peptide standards. These standards are crucial for absolute quantification of proteins and for validating results from relative quantification experiments.

Core Applications of this compound in Quantitative Proteomics

The primary application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for targeted protein quantification by mass spectrometry. These SIL peptides are chemically identical to their endogenous counterparts but have a known mass shift due to the 13C isotopes, allowing for their precise detection and quantification.

Key applications include:

  • Absolute Quantification of Proteins: By spiking a known concentration of a SIL peptide (synthesized using this compound) into a biological sample, the absolute quantity of the corresponding endogenous peptide, and by extension the protein, can be determined.

  • Validation of Biomarker Candidates: Putative protein biomarkers identified through discovery proteomics approaches can be validated using targeted mass spectrometry assays with SIL peptides as internal standards.

  • Pharmacokinetic Studies: SIL peptides can be used to accurately quantify the concentration of therapeutic proteins or protein biomarkers in preclinical and clinical studies.

  • Pathway Analysis: By quantifying changes in the abundance of key proteins within a signaling pathway, researchers can gain insights into the mechanisms of disease and the effects of drug treatment.

Experimental Protocols

Protocol 1: Synthesis of a 13C-Labeled Peptide Standard using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide "AYN[¹³C₃-A]VTQAFGR" using Fmoc-chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

    • Add DIC and Oxyma as activating agents.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the sequence calls for the labeled alanine, use this compound.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: General Workflow for Quantitative Proteomics using a Spike-in SIL Peptide Standard

This protocol describes a general workflow for the relative and absolute quantification of a target protein using a custom-synthesized ¹³C-labeled peptide standard.

Materials:

  • Biological samples (e.g., cell lysates, tissue homogenates)

  • Synthesized and purified ¹³C-labeled peptide standard

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Extract proteins from the biological samples using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Spike-in of Labeled Standard: Add a known amount of the ¹³C-labeled peptide standard to each protein sample.

  • Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Inject the samples into the LC-MS/MS system.

    • Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify the light (endogenous) and heavy (labeled) peptide pairs.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the ratio of the light to heavy peak areas.

    • Determine the concentration of the endogenous peptide based on the known concentration of the spiked-in heavy peptide standard.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data for a Target Protein

Sample GroupReplicateEndogenous Peptide Peak Area (Light)Labeled Peptide Peak Area (Heavy)Light/Heavy RatioCalculated Protein Concentration (fmol/µg)
Control11.25E+072.50E+070.505.0
Control21.30E+072.50E+070.525.2
Control31.28E+072.50E+070.515.1
Treated12.45E+072.50E+070.989.8
Treated22.55E+072.50E+071.0210.2
Treated32.50E+072.50E+071.0010.0

Visualization of Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample1 Control Sample Spike Spike-in This compound Labeled Peptide Sample1->Spike Sample2 Treated Sample Sample2->Spike Digest Reduction, Alkylation & Tryptic Digestion Spike->Digest LCMS LC-MS/MS Analysis (Targeted Method) Digest->LCMS Quant Peak Integration & Ratio Calculation LCMS->Quant Result Protein Quantification Quant->Result

Quantitative proteomics workflow using a spike-in stable isotope-labeled peptide.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Protein Protein of Interest (Quantified with ¹³C-Ala Standard) Gene->Protein Translation

Representation of a signaling pathway where protein abundance is quantified.

Conclusion

This compound is a versatile and indispensable reagent for modern quantitative proteomics. Its application in the synthesis of stable isotope-labeled peptide standards enables accurate and reproducible quantification of proteins, which is critical for advancing our understanding of complex biological systems, discovering novel biomarkers, and accelerating the development of new therapeutics. The protocols and workflows described herein provide a framework for researchers to effectively utilize this compound in their quantitative proteomics studies.

Application Note and Protocol: Techniques for Fmoc Deprotection of 13C Labeled Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies in the synthesis of complex peptides.[1][2] The incorporation of stable isotope-labeled amino acids, such as 13C labeled alanine, is a critical technique for quantitative proteomics, metabolic studies, and the characterization of drug-target interactions. This document provides a detailed protocol for the efficient Fmoc deprotection of 13C labeled alanine. The chemical principles and reaction mechanism of Fmoc deprotection are identical for both isotopically labeled and unlabeled amino acids.[] This protocol outlines the standard procedures using piperidine in N,N-dimethylformamide (DMF), methods for monitoring reaction completion, and quantitative data to guide researchers in achieving high-yield deprotection for the successful synthesis of isotopically labeled peptides.

Principle of Fmoc Deprotection

The Fmoc group is an acid-stable protecting group that is readily cleaved under mild basic conditions.[2][4] The deprotection process proceeds via a β-elimination mechanism.[5][6] The reaction is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the C9 position of the fluorenyl ring.[7][8][9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[5][8] The highly reactive DBF electrophile is subsequently scavenged by the excess amine base to form a stable adduct, preventing side reactions with the newly deprotected N-terminus of the peptide.[1][8]

The presence of a 13C isotope in the alanine side chain does not significantly alter the electronic environment or the reactivity of the Fmoc group. Therefore, the established protocols for unlabeled Fmoc-alanine are directly applicable to its 13C labeled counterpart.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Ala Fmoc-(13C)Ala-Resin Carbanion Fluorenyl Carbanion Fmoc_Ala->Carbanion Proton Abstraction by Piperidine Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Deprotected_Ala H2N-(13C)Ala-Resin Carbanion->Deprotected_Ala β-elimination DBF->DBF_Adduct Nucleophilic Attack by Piperidine

Caption: Mechanism of Fmoc deprotection of 13C labeled alanine.

Data Presentation: Fmoc Deprotection Parameters

The following table summarizes typical quantitative data for Fmoc deprotection reactions in solid-phase peptide synthesis. These parameters are generally applicable for Fmoc-alanine, including its 13C labeled variant.

ParameterValueSolventNotes
Deprotection Reagent Concentration 20% (v/v) PiperidineDMF or NMPA concentration of 20-50% piperidine is commonly used.[9][10]
Alternative Deprotection Reagents 1-5% (v/v) DBUDMF or NMPDBU is a stronger, non-nucleophilic base that can accelerate deprotection.[8][11]
20% (v/v) 4-Methylpiperidine (4MP)DMFA less toxic alternative to piperidine with similar efficiency.[7]
10% (w/v) Piperazine (PZ)9:1 DMF/EthanolAnother alternative to piperidine.[7]
Reaction Time 5 - 20 minutesDMFTypically, two treatments are performed (e.g., 1 x 5 min and 1 x 15 min).[1]
Monitoring Wavelength (UV-Vis) ~300-302 nmDMFFor quantification of the dibenzofulvene-piperidine adduct.[12]
Expected Yield >99%-Deprotection is typically a high-yield reaction. Incomplete deprotection can lead to deletion sequences.[7]

Experimental Protocols

This section provides detailed methodologies for the Fmoc deprotection of 13C labeled alanine as part of a solid-phase peptide synthesis workflow.

Materials and Reagents
  • Fmoc-L-[3-13C]-Alanine loaded resin (e.g., Wang, Rink Amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Solid-phase peptide synthesis vessel (fritted glass or plastic)

  • Shaker or rocker

  • Vacuum filtration apparatus

  • UV-Vis Spectrophotometer (for optional monitoring)

Standard Fmoc Deprotection Protocol

This protocol is suitable for manual solid-phase peptide synthesis.

  • Resin Swelling:

    • Place the Fmoc-(13C)Ala-resin in the synthesis vessel.

    • Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Initial DMF Wash:

    • Drain the swelling solvent using vacuum filtration.

    • Wash the resin with DMF (3 x 10 mL per gram of resin), ensuring the resin is fully suspended during each wash.

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the 20% piperidine/DMF solution to the swollen resin (10 mL per gram of resin).

    • Agitate the mixture for 5-7 minutes at room temperature.[10]

    • Drain the deprotection solution.

    • Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[1]

    • Drain the deprotection solution.

  • Thorough Washing:

    • Wash the resin thoroughly with DMF (5-6 x 10 mL per gram of resin) to remove all traces of piperidine and the DBF-piperidine adduct.[10]

    • Wash the resin with DCM (3 x 10 mL per gram of resin).

    • Wash the resin with MeOH (3 x 10 mL per gram of resin).

    • Finally, wash the resin again with DMF (3 x 10 mL per gram of resin) to prepare for the next coupling step.

Monitoring the Deprotection Reaction

A. UV-Vis Spectroscopic Monitoring:

The completion of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[5]

  • Collect the filtrate from the two deprotection steps.

  • Dilute an aliquot of the combined filtrate with DMF.

  • Measure the absorbance at approximately 301 nm.

  • The deprotection is considered complete when the absorbance of the second deprotection solution is significantly lower than the first, indicating that most of the Fmoc group was removed in the first step.

B. Kaiser Test (Qualitative Test for Primary Amines):

The Kaiser test can be used to confirm the presence of the free N-terminal amine after deprotection.

  • Take a small sample of the resin beads (a few beads are sufficient) after the final DMF wash.

  • Wash the beads with ethanol and dry them.

  • Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat the sample at 100-120°C for 3-5 minutes.

  • A dark blue color on the beads indicates the presence of a free primary amine, confirming successful deprotection. A yellow or colorless result suggests incomplete deprotection.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a single Fmoc deprotection cycle and the chemical logic of the process.

SPPS_Deprotection_Workflow start Start: Fmoc-(13C)Ala-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF swell->wash1 deprotect1 Deprotection 1: 20% Piperidine/DMF (5-7 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Deprotection 2: 20% Piperidine/DMF (10-15 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash with DMF drain2->wash2 wash3 Wash with DCM/MeOH wash2->wash3 wash4 Wash with DMF wash3->wash4 end_deprotection End: Deprotected (13C)Ala-Resin Ready for Coupling wash4->end_deprotection

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Troubleshooting

  • Incomplete Deprotection: If the Kaiser test is negative (yellow), the deprotection may be incomplete. This can be due to aggregation of the peptide chain or steric hindrance.[7]

    • Solution: Increase the deprotection time or perform an additional deprotection step. Consider using a stronger deprotection cocktail, such as 2% DBU in DMF.[13]

  • Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to piperidine can lead to aspartimide formation, a common side reaction.[12][13][14]

    • Solution: While not directly relevant to alanine, it is a crucial consideration in peptide synthesis. Use a milder deprotection cocktail (e.g., 2% DBU / 2% piperidine in DMF) or reduce the deprotection time.

  • Diketopiperazine Formation: At the dipeptide stage, especially with a C-terminal proline, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a diketopiperazine.[1][13]

    • Solution: This is sequence-dependent. Using Fmoc-dipeptide building blocks can circumvent this issue.

By following these protocols and considerations, researchers can confidently and efficiently perform the Fmoc deprotection of 13C labeled alanine, enabling the synthesis of high-quality, isotopically labeled peptides for a wide range of applications in research and drug development.

References

Unlocking Protein Structures: Applications of Fmoc-Ala-OH-¹³C₃ in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, such as ¹³C, into proteins is a cornerstone of modern structural biology, particularly for studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Fmoc-Ala-OH-¹³C₃, a derivative of the amino acid alanine with its three carbon atoms replaced by the ¹³C isotope and protected with a fluorenylmethyloxycarbonyl (Fmoc) group, serves as a critical building block for these investigations. Its use in Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of an NMR-active label within a peptide or protein sequence. This enables detailed investigation of protein structure, dynamics, and interactions at atomic resolution, which is invaluable for understanding biological function and for rational drug design.

The primary application of Fmoc-Ala-OH-¹³C₃ lies in its ability to overcome the challenges of signal overlap and spectral complexity in NMR studies of large proteins. By introducing a ¹³C label at a specific alanine residue, researchers can selectively "turn on" signals from that site, simplifying complex spectra and facilitating resonance assignment.[1] This targeted approach is crucial for probing the local environment of the labeled residue, mapping binding sites of small molecules or other proteins, and characterizing conformational changes that are essential for biological activity.

Data Presentation

The incorporation of ¹³C-labeled alanine provides distinct chemical shifts in NMR spectra that are sensitive to the local chemical environment and secondary structure. Below is a table summarizing typical ¹³C chemical shift ranges for alanine residues in peptides and proteins, which are essential for the interpretation of NMR data.

Carbon AtomTypical ¹³C Chemical Shift Range (ppm) in PeptidesNotes
48 - 55Sensitive to secondary structure (α-helix vs. β-sheet).
15 - 25Generally less sensitive to secondary structure than Cα.
C' (Carbonyl)170 - 180Can provide information on hydrogen bonding and backbone conformation.

Note: These values are approximate and can vary based on the specific peptide sequence, solvent conditions, and temperature.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH-¹³C₃

This protocol outlines the manual synthesis of a peptide containing a ¹³C-labeled alanine residue using Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Ala-OH-¹³C₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Fmoc-Ala-OH-¹³C₃ and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity), HBTU/HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: General Procedure for NMR Analysis of a ¹³C-Labeled Peptide

This protocol provides a general workflow for acquiring and analyzing NMR data from a peptide containing a ¹³C-labeled alanine.

Materials:

  • Lyophilized ¹³C-labeled peptide

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O or 100% D₂O)

  • NMR spectrometer equipped with a cryoprobe

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.1 - 1 mM).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Tune and match the NMR probe for ¹H and ¹³C frequencies.

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum to observe the labeled alanine signals.

    • Acquire a two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is the key experiment that correlates the ¹³C nucleus with its directly attached proton(s), providing a specific fingerprint for the labeled site.

    • Depending on the research question, other NMR experiments can be performed, such as:

      • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) to identify through-bond connectivities to other nuclei.

      • Nuclear Overhauser Effect (NOE)-based experiments (e.g., ¹³C-edited NOESY-HSQC) to determine through-space proximities to other protons, which is crucial for structure determination.

      • Relaxation experiments (T₁, T₂, and heteronuclear NOE) to probe the dynamics of the labeled site.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction) using appropriate software.

    • Assign the chemical shifts of the ¹³C-labeled alanine in the HSQC spectrum.

    • Analyze the data from other NMR experiments to extract structural restraints (distances from NOEs), dynamics information (from relaxation data), or to monitor chemical shift perturbations upon addition of a binding partner.

  • Structure Calculation (if applicable):

    • Use the collected structural restraints (e.g., NOE-derived distances, dihedral angles from chemical shifts) as input for molecular modeling software to calculate the three-dimensional structure of the peptide or protein.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Ala-OH-13C3 + HBTU/DIEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage End of Sequence Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

NMR_Principle cluster_protein Protein Structure cluster_nmr NMR Spectroscopy cluster_output Output Unlabeled Unlabeled Protein (Complex NMR Spectrum) HSQC 2D ¹H-¹³C HSQC Spectrum Unlabeled->HSQC Overlapping Signals Labeled Protein with ¹³C-Ala (Simplified Spectrum) Labeled->HSQC Specific Signal StructuralInfo Structural & Dynamic Information: - Resonance Assignment - Local Conformation - Ligand Binding - Dynamics HSQC->StructuralInfo Structure 3D Protein Structure StructuralInfo->Structure

Caption: Principle of using ¹³C labeling for protein structure determination by NMR.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Ala-OH-13C3. The following frequently asked questions (FAQs) and troubleshooting protocols will help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significantly lower than expected yield after synthesizing a peptide containing a 13C-labeled Alanine (this compound). What are the most common causes?

Low peptide yield, especially when incorporating isotopically labeled amino acids, can stem from several factors throughout the synthesis process. The primary culprits are often incomplete Fmoc deprotection and poor coupling efficiency.[1] Peptide aggregation, particularly in sequences with hydrophobic residues like Alanine, can also severely hinder reactions.[2][3][4][5] While the isotopic labeling of this compound itself does not inherently alter its chemical reactivity, it's crucial to ensure that the fundamental steps of the synthesis are optimal.

Q2: How can we confirm if incomplete Fmoc deprotection is the cause of our low yield?

Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being coupled, leading to truncated sequences and a lower yield of the desired full-length peptide.[6][7] A common method to test for free primary amines on the resin is the Kaiser test.[8] A positive Kaiser test (blue bead color) indicates the presence of free amines and successful deprotection. A negative result (yellow beads) suggests that the Fmoc group is still attached.

Slow or incomplete deprotection can be a sign of peptide aggregation.[3][8] If you suspect incomplete deprotection, you can try extending the deprotection time or performing a second deprotection step.[6]

Q3: Our Kaiser test is positive, but we still have low yield. What could be causing poor coupling efficiency with this compound?

Even with successful Fmoc deprotection, several factors can lead to inefficient coupling of the incoming amino acid:

  • Steric Hindrance: While Alanine has a small side chain, the growing peptide chain can fold or aggregate on the resin, sterically hindering the coupling of the next amino acid.

  • Reagent Quality and Activation: Ensure that your coupling reagents (e.g., HBTU, HATU) and solvents (e.g., DMF, NMP) are of high quality and anhydrous.[9] The activation of the this compound carboxylic acid is critical for an efficient reaction.

  • Reaction Conditions: Sub-optimal reaction times or temperature can lead to incomplete coupling. For difficult couplings, a double coupling protocol, where the coupling step is repeated with fresh reagents, can be beneficial.[9]

Q4: Can peptide aggregation be a problem even with a relatively simple amino acid like Alanine?

Yes, peptide aggregation is a significant challenge in SPPS, especially with sequences containing hydrophobic residues like Alanine, Valine, and Leucine.[10][2][3] As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can cause the resin to shrink and prevent reagents from accessing the reactive sites, leading to both incomplete deprotection and coupling.[10]

Q5: What strategies can we employ to mitigate peptide aggregation during synthesis?

Several strategies can help disrupt aggregation and improve synthesis efficiency:

  • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve solvation of the peptide chain.[3][5] Adding chaotropic salts like LiCl to the solvent can also help break up secondary structures.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help to reduce aggregation by disrupting intermolecular interactions.[2]

  • Backbone Protection: Introducing protecting groups on the peptide backbone, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt hydrogen bonding and prevent aggregation.[3]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can disrupt the formation of secondary structures.[10]

Troubleshooting Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This protocol is used to qualitatively assess the presence of free primary amines on the resin after the Fmoc deprotection step.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Resin sample (a few beads)

  • Heating block or water bath at 100-110°C

Procedure:

  • Take a small sample of resin beads (approx. 1-5 mg) from your reaction vessel after the Fmoc deprotection and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 3-5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: Test Cleavage and Analysis

A small-scale test cleavage can be performed to analyze the synthesized peptide at an intermediate stage and identify potential problems early on.

Materials:

  • Dry peptidyl-resin sample (approx. 10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS for standard peptides)

  • Cold diethyl ether

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Place the dry peptidyl-resin sample in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether and centrifuge again.

  • Allow the peptide pellet to air dry.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS.

Analysis: The HPLC-MS results will show the presence of the desired full-length peptide as well as any truncated sequences (deletion products) or other impurities. This information is crucial for diagnosing issues with deprotection or coupling at specific steps.

Quantitative Data Summary

ParameterStandard ConditionTroubleshooting ModificationRationale
Fmoc Deprotection Time 2 x 10 min with 20% piperidine in DMF2 x 20 min or 3 x 10 minTo ensure complete Fmoc removal in case of aggregation or slow reaction kinetics.[6]
Coupling Time 1-2 hours4 hours or double couplingTo drive the coupling reaction to completion for sterically hindered or difficult sequences.[9]
Coupling Reagent Equivalents 3-4 eq.5 eq. or higherTo increase the concentration of the activated amino acid and improve coupling efficiency.
Solvent DMFNMP, or DMF with 1 M LiClTo improve solvation of the peptide-resin and disrupt aggregation.[3][5]
Temperature Room Temperature40-50°C (with compatible reagents)To increase reaction rates and help overcome energy barriers for difficult couplings.[3]

Visual Troubleshooting Workflows

SPPS_Troubleshooting_Workflow start Low Peptide Yield Observed check_deprotection Perform Kaiser Test start->check_deprotection deprotection_result Kaiser Test Result? check_deprotection->deprotection_result incomplete_deprotection Incomplete Deprotection deprotection_result->incomplete_deprotection Negative complete_deprotection Complete Deprotection deprotection_result->complete_deprotection Positive deprotection_solutions Troubleshooting: - Extend deprotection time - Double deprotection - Add DBU (1-2%) to piperidine incomplete_deprotection->deprotection_solutions end_point Re-synthesize with Optimized Protocol deprotection_solutions->end_point check_coupling Evaluate Coupling Efficiency complete_deprotection->check_coupling coupling_result Test Cleavage Shows Deletion Sequences? check_coupling->coupling_result poor_coupling Poor Coupling Efficiency coupling_result->poor_coupling Yes good_coupling Coupling Appears Efficient coupling_result->good_coupling No coupling_solutions Troubleshooting: - Double couple - Change coupling reagents (e.g., HATU) - Increase reagent equivalents poor_coupling->coupling_solutions coupling_solutions->end_point check_aggregation Suspect Aggregation? good_coupling->check_aggregation aggregation_issue Peptide Aggregation check_aggregation->aggregation_issue Yes (e.g., resin shrinking) check_aggregation->end_point No aggregation_solutions Troubleshooting: - Switch to NMP solvent - Add chaotropic salts (LiCl) - Use microwave synthesis - Incorporate backbone protection aggregation_issue->aggregation_solutions aggregation_solutions->end_point

Caption: A workflow diagram for troubleshooting low yield in SPPS.

Fmoc_SPPS_Cycle cluster_cycle Single Amino Acid Addition Cycle deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle Continue Elongation final_cleavage Final Cleavage and Deprotection wash2->final_cleavage Final Amino Acid Added start Start with Resin-Bound Amino Acid start->deprotection

References

Technical Support Center: Optimizing Coupling for Fmoc-Ala-OH-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Fmoc-Ala-OH-¹³C₃ in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-Ala-OH-¹³C₃.

Question: I am observing incomplete coupling of Fmoc-Ala-OH-¹³C₃, leading to deletion sequences in my final peptide. What are the possible causes and solutions?

Answer:

Incomplete coupling is a common issue in SPPS and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

1. Assess Reagent Quality and Handling:

  • Purity of Fmoc-Ala-OH-¹³C₃: Ensure the amino acid is of high purity (≥99%). Impurities can interfere with the coupling reaction.

  • Solvent Quality: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Water content in the solvent can hydrolyze the activated amino acid. Storing solvents over molecular sieves is recommended to maintain dryness.[1]

  • Coupling Reagent Integrity: Coupling reagents can degrade over time, especially when exposed to moisture. Use fresh, high-quality coupling reagents.

2. Optimize Coupling Protocol:

  • Activation Time: Ensure sufficient pre-activation of the Fmoc-Ala-OH-¹³C₃ before adding it to the resin. For example, when using HBTU, a pre-activation time of 1 minute with a base like N,N-Diisopropylethylamine (DIEA) is recommended before initiating the coupling.[1]

  • Coupling Time: While many standard protocols suggest short coupling times, extending the reaction time (e.g., to 1-2 hours or even longer for difficult sequences) can improve efficiency.[2]

  • Double Coupling: If incomplete coupling is suspected, performing a second coupling step with a fresh solution of activated Fmoc-Ala-OH-¹³C₃ can be effective.[1]

  • Monitoring the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the presence of free amines on the resin after the coupling step. A positive Kaiser test (blue color) indicates incomplete coupling.[1]

3. Consider Steric Hindrance and Resin Effects:

  • Resin Swelling: Ensure the resin is adequately swollen before the coupling reaction. Poor swelling can limit the accessibility of the free amines. Pre-swelling the resin in Dichloromethane (DCM) for at least 30 minutes is a good practice.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further coupling. Switching to a more solvating solvent like NMP or adding chaotropic salts may help disrupt aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the most efficient for Fmoc-Ala-OH?

The choice of coupling reagent can significantly impact the reaction rate and efficiency. Modern coupling reagents like HATU, HBTU, and COMU are generally very efficient and offer rapid coupling times with minimal side reactions.[4][5] Carbodiimide-based reagents like DIC, when used with an additive like HOBt or Oxyma, are also effective and can be a good choice, particularly when trying to minimize racemization.[4][5]

A comparative study on the coupling of Fmoc-Ala-OH in an aza-peptide model system provided the following kinetic data, which can serve as a guide for reagent selection.

Coupling ReagentObserved Rate Constant (kobs) at 25°C (min⁻¹)Half-life (t½) at 25°C (min)Final Yield (%)
COMU 0.033 ± 0.00121~100
PyOxim 0.032 ± 0.00222~100
HATU 0.023 ± 0.00230~100
HCTU 0.012 ± 0.0015870
HDMC 0.009 ± 0.0017780
TBTU 0.005 ± 0.00113980
PyBOP 0.004 ± 0.00117350
DIC 0.003 ± 0.001211~100 (extended time)

Data adapted from a kinetic study on a model aza-peptide synthesis. While the reaction system is different from standard SPPS, the data provides a useful comparison of the activation efficiency of these reagents with Fmoc-Ala-OH.[6]

Q2: What is a standard experimental protocol for the coupling of Fmoc-Ala-OH-¹³C₃?

The following is a general protocol for manual solid-phase peptide synthesis. Note that reagent equivalents are based on the initial resin loading.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-OH-¹³C₃ (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Base (e.g., DIEA, 6 equivalents)

  • Anhydrous DMF

Protocol:

  • Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the deprotection step.[2]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH-¹³C₃ and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add the base (e.g., DIEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.[7]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to check for the presence of unreacted primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.[1]

Q3: Can the ¹³C isotopic labeling of Fmoc-Ala-OH affect its reactivity or increase the likelihood of side reactions?

The isotopic labeling of Fmoc-Ala-OH with ¹³C does not significantly alter its chemical reactivity. The principles and reaction conditions for coupling are identical to those for the unlabeled analogue. The primary consideration with isotopically labeled amino acids is their cost, which makes optimizing the reaction for maximum efficiency and yield even more critical to avoid wastage of expensive material. There is no evidence to suggest that ¹³C labeling increases the propensity for common side reactions such as racemization or diketopiperazine formation.

Q4: What are common side reactions to be aware of when coupling Fmoc-Ala-OH, and how can they be minimized?

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of D-alanine.

    • Minimization: Using additives like HOBt or Oxyma with carbodiimide coupling agents (like DIC) can suppress racemization.[4] Onium salt-based reagents (HBTU, HATU) generally result in low levels of racemization.[4] The choice of base is also important; weaker bases are sometimes preferred in cases with a high risk of racemization.[5]

  • Diketopiperazine (DKP) Formation: This side reaction is most prevalent after the coupling of the second amino acid, where the N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly common if the C-terminal amino acid is Proline, but can also occur with Alanine.[3][8]

    • Minimization: When synthesizing short peptides or if DKP formation is a known issue, using a 2-chlorotrityl chloride resin can be beneficial due to its steric bulk, which hinders this side reaction.[3] Coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Ala-OH) can also bypass this issue.

Visual Guides

Experimental Workflow for Fmoc-Ala-OH-¹³C₃ Coupling

experimental_workflow start_end start_end process process decision decision output output start Start: Fmoc-deprotected peptide-resin wash1 Wash with DMF start->wash1 activate Activate Fmoc-Ala-OH-¹³C₃ with coupling reagent + base wash1->activate couple Add activated amino acid to resin and react activate->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser deprotect Proceed to next Fmoc deprotection kaiser->deprotect Negative recouple Double Couple: Repeat activation and coupling kaiser->recouple Positive complete Coupling Complete deprotect->complete recouple->wash2

Caption: Standard workflow for a single coupling cycle of Fmoc-Ala-OH-¹³C₃.

Troubleshooting Logic for Incomplete Coupling

troubleshooting_logic issue issue check check action action solution solution start Incomplete Coupling (Positive Kaiser Test) check_reagents Reagents & Solvents High Purity? start->check_reagents check_protocol Coupling Protocol Optimized? check_reagents->check_protocol Yes use_fresh Use fresh, anhydrous reagents and solvents check_reagents->use_fresh No check_resin Resin Effects (Aggregation)? check_protocol->check_resin Yes double_couple Perform double coupling check_protocol->double_couple No change_solvent Switch to NMP or add chaotropic salts check_resin->change_solvent Yes solved Problem Solved check_resin->solved No use_fresh->solved extend_time Extend coupling time double_couple->extend_time change_reagent Use stronger coupling reagent (e.g., HATU) extend_time->change_reagent change_reagent->solved change_solvent->solved

Caption: Decision tree for troubleshooting incomplete coupling of Fmoc-Ala-OH-¹³C₃.

References

Technical Support Center: Fmoc-Ala-OH-13C3 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions and byproduct formation when using Fmoc-Ala-OH-13C3 in solid-phase peptide synthesis (SPPS). The issues outlined are generally applicable to Fmoc-protected amino acids and are not specific to the isotopic labeling of Fmoc-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Fmoc-Ala-OH raw materials?

A1: The most frequently encountered impurities in Fmoc-amino acid derivatives, including Fmoc-Ala-OH, are Fmoc-β-Ala-OH, dipeptides (Fmoc-Ala-Ala-OH), acetic acid, and the corresponding free amino acid (H-Ala-OH).[1][2] The presence of β-alanine derivatives is a well-documented issue that can arise during the introduction of the Fmoc protecting group.[1][3][4][5]

Q2: How does β-alanine contamination occur and what is its impact?

A2: β-alanine related impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH, can be formed through a Lossen-type rearrangement when Fmoc-OSu is used as the reagent for Nα-protection.[1][3][6] If present in the this compound raw material, these impurities can be incorporated into the growing peptide chain, leading to insertion mutants of the target peptide.[3][4]

Q3: Can dipeptide impurities be present in this compound?

A3: Yes, the formation of dipeptide impurities like Fmoc-Ala-Ala-OH can occur, particularly when Fmoc-Cl is used as the protecting agent due to unwanted carboxyl activation.[1][2] These dipeptide impurities, if not removed during the purification of the raw material, can lead to the insertion of an extra alanine residue in your peptide sequence.[2]

Q4: Why is acetic acid a concern in Fmoc-amino acid reagents?

A4: Acetic acid is a problematic impurity as it can cause N-terminal acetylation of the peptide chain, acting as a capping agent and preventing further elongation.[1] This results in truncated peptide sequences that can be difficult to separate from the desired full-length peptide. Acetic acid contamination can originate from solvents like ethyl acetate used during the preparation and crystallization of the Fmoc-amino acid. For high-quality SPPS, the acetate content should be minimal, ideally below 0.02%.[1]

Q5: What is the significance of free amino acid contamination?

A5: The presence of unprotected H-Ala-OH in your this compound reagent can lead to multiple insertions of alanine into the peptide sequence.[2] This can occur due to incomplete protection during the manufacturing process or degradation of the Fmoc group during storage.[2]

Troubleshooting Guide

Issue 1: Unexpected Mass corresponding to β-Alanine Insertion
  • Symptom: Mass spectrometry analysis of the crude peptide shows a peak corresponding to the target peptide + 14 Da (or a mass consistent with the insertion of a β-alanine residue).

  • Probable Cause: Contamination of the this compound raw material with Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH.[3][4] This is a known side reaction from the synthesis of the Fmoc-amino acid itself.[1][3][6]

  • Solution:

    • Analyze Raw Material: Before synthesis, check the purity of the this compound lot by RP-HPLC and mass spectrometry to identify any β-alanine-related impurities.

    • Source High-Purity Reagents: Purchase Fmoc-amino acids from reputable suppliers who provide a certificate of analysis with specified low levels of such impurities.[4] Modern manufacturing processes have significantly reduced this as a common problem.[3][4]

Issue 2: Presence of Deletion Sequences (Truncated Peptides)
  • Symptom: HPLC analysis of the crude peptide shows a significant peak eluting earlier than the target peptide, with a mass corresponding to a truncated sequence.

  • Probable Cause: Chain termination caused by acetic acid contamination in the this compound or other amino acid building blocks.[1]

  • Solution:

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used in SPPS are of high purity and free from contaminants like acetic acid.

    • Specify Low Acetate Content: When purchasing Fmoc-amino acids, specify a low acetate content (e.g., <0.02%).

Issue 3: Double Insertion of Alanine Residue
  • Symptom: Mass spectrometry reveals a peak with a mass corresponding to the target peptide plus an additional alanine residue.

  • Probable Cause:

    • Contamination of the this compound with the dipeptide Fmoc-Ala-Ala-OH.[1][2]

    • Presence of free H-Ala-OH in the this compound raw material.[2]

  • Solution:

    • Quality Control of Incoming Material: Analyze the this compound by HPLC to check for the presence of dipeptide impurities.

    • Proper Storage: Store Fmoc-amino acids in a cool, dry place to prevent degradation and the formation of free amino acids.[7]

Summary of Common Impurities in Fmoc-Ala-OH

ImpuritySource of FormationPotential Impact on Peptide Synthesis
Fmoc-β-Ala-OH Lossen-type rearrangement during Fmoc protection with Fmoc-OSu.[1][3][6]Insertion of β-alanine into the peptide chain.[3][4]
Fmoc-Ala-Ala-OH Unwanted carboxyl activation during Fmoc protection with Fmoc-Cl.[1][2]Insertion of a dipeptide, leading to an additional alanine residue.[2]
Acetic Acid Residual solvent (ethyl acetate) from the manufacturing process.N-terminal capping of the peptide chain, causing truncation.[1]
H-Ala-OH (Free Amino Acid) Incomplete Fmoc protection or degradation during storage.[2]Multiple insertions of alanine.[2]

Experimental Protocols

Protocol: Quality Control of this compound by RP-HPLC

This protocol outlines a general method for assessing the purity of this compound raw material.

1. Materials:

  • This compound sample
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • RP-HPLC system with a C18 column

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 265 nm and 301 nm (for the Fmoc group)
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: 90% to 30% B
  • 35-40 min: 30% B

4. Analysis:

  • Inject 10 µL of the prepared sample.
  • Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
  • Identify potential impurity peaks by comparing retention times with known standards if available, or by collecting fractions for mass spectrometry analysis.

Visualizations

Lossen_Rearrangement Fmoc_OSu Fmoc-OSu Deprotonation Deprotonation & Elimination Fmoc_OSu->Deprotonation Intermediate Key Intermediate Deprotonation->Intermediate Lossen Lossen-type Rearrangement Intermediate->Lossen Isocyanate Isocyanate Species Lossen->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Fmoc_beta_Ala Fmoc-β-Ala-OH (Impurity) Hydrolysis->Fmoc_beta_Ala Impurity_Mitigation_Workflow cluster_QC Quality Control of Raw Material cluster_Synthesis Peptide Synthesis Raw_Material This compound Analysis RP-HPLC & MS Analysis Raw_Material->Analysis Decision Purity > 99%? Impurities < 0.1%? Analysis->Decision Proceed Proceed with SPPS Decision->Proceed Yes Purify Purify Raw Material or Reject Lot Decision->Purify No

References

Challenges in Fmoc-Ala-OH-13C3 deprotection and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Ala-OH-13C3 deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the removal of the Fmoc protecting group from ¹³C-labeled Alanine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete Fmoc deprotection of this compound. What are the possible causes and solutions?

A1: Incomplete deprotection is a common issue in Solid-Phase Peptide Synthesis (SPPS) that can lead to deletion sequences in your final peptide. While Fmoc-Ala-OH is not typically considered a "difficult" residue, aggregation of the growing peptide chain can hinder reagent access.

Possible Causes:

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures (β-sheets) that block the Fmoc group.[1]

  • Insufficient Deprotection Time: The standard deprotection time may not be sufficient, especially for longer or aggregation-prone sequences.

  • Low Reagent Concentration: The concentration of the basic deprotection agent (e.g., piperidine) may be too low to effectively remove the Fmoc group.

Solutions:

  • Extend Reaction Time: Increase the deprotection time or perform a second deprotection step.[2]

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% have been used.[3]

  • Use Alternative Reagents: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine.[2][4][5][6]

  • Incorporate Chaotropic Agents: Adding chaotropic salts can help disrupt secondary structures and improve reagent accessibility.[7]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate deprotection and disrupt aggregation.[8]

Q2: What are the common side reactions during the deprotection of this compound and how can I minimize them?

A2: Several side reactions can occur during Fmoc deprotection, leading to impurities that can be difficult to remove.

  • Diketopiperazine (DKP) Formation: This is particularly problematic at the dipeptide stage, especially if the second amino acid is Proline. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][7]

    • Solution: When synthesizing dipeptides, especially those prone to DKP formation, consider using 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[7] An alternative Fmoc-removal solution of 2% DBU and 5% piperazine in NMP has also been shown to significantly reduce DKP formation.[9]

  • Aspartimide Formation: This occurs when an Aspartate (Asp) residue is present in the sequence, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences. The peptide backbone nitrogen can attack the side-chain ester, forming a five-membered ring that can lead to racemization and the formation of β- and iso-aspartyl peptides.[2][7]

    • Solution: The use of DBU can catalyze aspartimide formation and should be avoided in sequences containing Asp.[6] Adding HOBt to the piperidine deprotection solution can help suppress this side reaction.[7]

  • Piperidinyl-Alanine Formation: This side reaction is specific to peptides with a C-terminal Cysteine. The base can catalyze the elimination of the cysteine's protected sulfhydryl group to form dehydroalanine, to which piperidine can then add.[2][7]

    • Solution: Using a more sterically hindered protecting group like Trityl (Trt) for the Cysteine side chain can minimize this side reaction.[7]

Q3: Are there alternatives to piperidine for Fmoc deprotection, and what are their advantages?

A3: Yes, several alternatives to piperidine are available, offering advantages in terms of efficiency, safety, and reduced side reactions.

  • 4-Methylpiperidine (4-MePip): It has been shown to be as efficient as piperidine for Fmoc removal.[4][10]

  • Piperazine: A safer alternative to piperidine.[5] It is sometimes used in combination with DBU for rapid and efficient deprotection.[5][11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can remove the Fmoc group much faster than piperidine, making it suitable for difficult sequences.[6] It is often used in a cocktail with piperidine or piperazine to scavenge the dibenzofulvene byproduct.[5][6]

  • NaOH in 2-MeTHF/Methanol: An environmentally friendly option for Fmoc removal.[11]

Quantitative Data Summary

The following tables summarize common deprotection conditions and the performance of alternative reagents.

Table 1: Standard and Alternative Fmoc Deprotection Cocktails

Reagent CocktailConcentrationSolventTypical Reaction TimeNotes
Piperidine20% (v/v)DMF or NMP5-20 minThe most common method.[4][10]
4-Methylpiperidine20% (v/v)DMF5-20 minAs efficient as piperidine.[4][10]
DBU / Piperidine2% / 2% (w/w)DMF or NMP30 minFaster deprotection for difficult sequences.[6]
Piperazine / DBU10% (w/v) / 2% (v/v)DMF/Ethanol (9:1) or NMP< 1 minRapid and efficient alternative.[5][8]
NaOH-2-MeTHF / Methanol-A "greener" alternative.[11]

Table 2: Comparison of Deprotection Reagents for a Model Peptide

Deprotection ReagentCrude Product Yield (%)Purity (%)Reference
20% 4-Methylpiperidine in DMF8592[8]
20% Piperidine in DMF8893[8]
10% Piperazine in 9:1 DMF/Ethanol8290[8]
Data is illustrative and based on the synthesis of a model peptide sequence as reported in the cited literature. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Proceed to the next coupling step.

Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Prepare a deprotection solution of 10% (w/v) piperazine and 2% (v/v) DBU in NMP.

  • Add the deprotection solution to the resin.

  • Agitate for 1-3 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP (3-5 times).

  • Proceed to the next coupling step.

Protocol 3: Deprotection for Difficult Sequences using DBU/Piperidine

  • Swell the resin in DMF or NMP.

  • Drain the solvent.

  • Prepare a deprotection solution of 2% (w/w) DBU and 2% (w/w) piperidine in DMF or NMP.[6]

  • Add the deprotection solution to the resin (10 mL per gram of resin).[6]

  • Agitate for 30 minutes at room temperature.[6]

  • Drain the solution.

  • Wash the resin 3 times with DMF or NMP.[6]

  • Proceed to the next coupling step.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in this compound deprotection.

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF/NMP start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine/DMF) swell->deprotect agitate Agitate at RT deprotect->agitate wash Wash Resin with DMF/NMP agitate->wash check Check for Complete Deprotection (e.g., Kaiser Test) wash->check complete Deprotection Complete check->complete Positive incomplete Incomplete Deprotection check->incomplete Negative troubleshoot Troubleshoot: - Extend time - Repeat deprotection - Use stronger reagent incomplete->troubleshoot troubleshoot->deprotect

Caption: Standard workflow for Fmoc deprotection.

Troubleshooting_Logic cluster_solutions Potential Solutions start Incomplete Deprotection Detected extend_time Extend Deprotection Time start->extend_time repeat_step Repeat Deprotection Step start->repeat_step change_reagent Use Alternative Reagent (e.g., DBU-based) start->change_reagent add_chaotrope Add Chaotropic Agent start->add_chaotrope recheck Re-evaluate Deprotection extend_time->recheck repeat_step->recheck change_reagent->recheck add_chaotrope->recheck

Caption: Troubleshooting guide for incomplete Fmoc deprotection.

Side_Reaction_Mitigation sr Side Reaction Observed dkp Diketopiperazine (DKP) Formation - Use 2-Cl-Trt resin - Use DBU/Piperazine reagent sr->dkp at dipeptide stage aspartimide Aspartimide Formation - Avoid DBU with Asp sequences - Add HOBt to piperidine sr->aspartimide with Asp sequences piperidyl_ala Piperidinyl-Alanine Formation (C-terminal Cys) - Use Trt protection for Cys sr->piperidyl_ala with C-terminal Cys

Caption: Mitigation strategies for common side reactions.

References

Minimizing isotopic scrambling with Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Ala-OH-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the isotopic integrity and successful incorporation of Fmoc-Ala-OH-¹³C₃ in solid-phase peptide synthesis (SPPS). While isotopic scrambling of the ¹³C labels on the alanine backbone is not a commonly reported issue during standard Fmoc-SPPS, this guide addresses broader concerns of maintaining isotopic purity and troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Is isotopic scrambling of Fmoc-Ala-OH-¹³C₃ a significant concern during solid-phase peptide synthesis (SPPS)?

A1: Isotopic scrambling, the rearrangement of the ¹³C atoms within the alanine molecule during chemical synthesis, is not a widely documented side reaction in standard Fmoc-based SPPS. The carbon-carbon bonds of the alanine backbone are stable under the conditions used for coupling and deprotection. Concerns regarding isotopic integrity usually revolve around isotopic dilution from contaminated reagents or incomplete incorporation of the labeled amino acid.

Q2: What are the most common causes of apparent low isotopic enrichment in my final peptide?

A2: Apparent low isotopic enrichment is often due to isotopic dilution. The primary sources include:

  • Contamination of the Fmoc-Ala-OH-¹³C₃: Ensure the starting material has high isotopic purity (typically >98 atom % ¹³C).

  • Natural abundance alanine contamination: Traces of unlabeled Fmoc-Ala-OH in your reagents or on the synthesizer can lead to the incorporation of unlabeled alanine.

  • Incomplete coupling: If the coupling of Fmoc-Ala-OH-¹³C₃ is inefficient, subsequent capping or failed sequence elongation can lead to a mixed population of peptides, some without the label.

Q3: How can I verify the isotopic incorporation and purity of my synthesized peptide?

A3: The most common analytical techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: High-resolution mass spectrometry can precisely determine the mass of the peptide. The M+3 peak (for the three ¹³C atoms) should be the most abundant isotopic peak for the labeled peptide. The isotopic distribution can be compared to the theoretical distribution to assess enrichment.

  • NMR Spectroscopy: ¹³C NMR can directly detect the labeled carbon atoms. After peptide hydrolysis, the resulting alanine can be analyzed to confirm the position and enrichment of the ¹³C labels.[1]

Q4: What are the key considerations when handling and storing Fmoc-Ala-OH-¹³C₃?

A4: To maintain the quality of your isotopically labeled amino acid, it is important to store it under appropriate conditions, typically at 2-8°C in a desiccated environment. Avoid repeated freeze-thaw cycles if dissolved in a solvent. Ensure that all labware and spatulas used for weighing and transfer are clean to prevent contamination with natural abundance amino acids.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing Fmoc-Ala-OH-¹³C₃.

Problem Potential Cause Recommended Solution
Low final peptide yield 1. Incomplete coupling of Fmoc-Ala-OH-¹³C₃. 2. Aggregation of the growing peptide chain, particularly in hydrophobic sequences.[2] 3. Steric hindrance from bulky adjacent amino acids.1. Use a longer coupling time or perform a double coupling for the labeled alanine. 2. Use a more effective solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). Consider using a high-swelling resin.[2] 3. Choose a more efficient coupling reagent such as HATU or HCTU.
Mass spectrum shows a significant M peak in addition to the expected M+3 peak 1. Isotopic dilution from unlabeled Fmoc-Ala-OH. 2. Incomplete incorporation of the labeled amino acid followed by capping, leading to a mixed population of labeled and unlabeled (or truncated) peptides.1. Verify the isotopic purity of your Fmoc-Ala-OH-¹³C₃ stock. Ensure no cross-contamination with natural abundance reagents. 2. Optimize the coupling conditions for Fmoc-Ala-OH-¹³C₃ (see above). Use a small-scale test synthesis to confirm efficient incorporation.
Presence of deletion sequences (peptide missing the ¹³C-Ala residue) 1. Inefficient Fmoc deprotection of the preceding amino acid. 2. Incomplete coupling of Fmoc-Ala-OH-¹³C₃.1. Extend the Fmoc deprotection time or use a stronger base solution if necessary, but be mindful of potential side reactions with sensitive residues. 2. Perform a double coupling for the Fmoc-Ala-OH-¹³C₃. Monitor coupling completion with a ninhydrin test.
Side reactions unrelated to the isotope label 1. Aspartimide formation if an Asp residue is present.[3] 2. Diketopiperazine formation at the dipeptide stage.[2] 3. Racemization of amino acids.1. If the sequence contains Asp-Gly or Asp-Ser, consider using protecting groups like Dmb or Hmb on the preceding glycine or serine.[3] 2. If proline is one of the first two residues, using a 2-chlorotrityl chloride resin can reduce diketopiperazine formation.[3] 3. Use urethane-based protecting groups like Fmoc, which are known to suppress racemization during activation and coupling.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ala-OH-¹³C₃

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Ala-OH-¹³C₃ into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH-¹³C₃ (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid.

  • Coupling Reaction: Add the activated Fmoc-Ala-OH-¹³C₃ solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Verification of Isotopic Incorporation by Mass Spectrometry

This protocol describes the preparation of a peptide sample for analysis by mass spectrometry to confirm the incorporation of ¹³C-labeled alanine.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for MS: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Mass Spectrometry Analysis: Infuse the sample into an ESI-MS or analyze by LC-MS. Acquire the full mass spectrum and look for the molecular ion of the peptide. The most abundant peak in the isotopic cluster should correspond to the mass of the peptide with three ¹³C atoms. Compare the observed isotopic distribution with the theoretical distribution to confirm high isotopic enrichment.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Coupling of Fmoc-Ala-OH-13C3 Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat 5. Repeat for next amino acid Wash->Repeat Cleavage 6. Cleavage from Resin Repeat->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification MS_Analysis 8. Mass Spectrometry (Verification) Purification->MS_Analysis NMR_Analysis 9. NMR Spectroscopy (Optional) MS_Analysis->NMR_Analysis

Caption: Workflow for peptide synthesis using Fmoc-Ala-OH-¹³C₃ and subsequent analysis.

Troubleshooting_Logic Start Problem: Low Isotopic Enrichment (Observed in MS) Check_Purity Check Purity of This compound Start->Check_Purity Check_Coupling Review Coupling Protocol Check_Purity->Check_Coupling Purity is high Impure Solution: Use High-Purity Labeled Amino Acid Check_Purity->Impure Purity is low Optimize_Coupling Solution: Optimize Coupling (Double Couple, Better Reagents) Check_Coupling->Optimize_Coupling Inefficient Check_Contamination Check for Cross-Contamination with Natural Abundance Ala Check_Coupling->Check_Contamination Efficient Clean_System Solution: Thoroughly Clean Synthesizer and Glassware Check_Contamination->Clean_System Contamination likely

Caption: Troubleshooting logic for addressing low isotopic enrichment in the final peptide.

References

Validation & Comparative

Unlocking Peptide Structures: A Comparative Guide to NMR Spectral Analysis with Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to elucidate the intricate three-dimensional structures of peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), can significantly enhance the quality and interpretability of NMR data. This guide provides a comprehensive comparison of using Fmoc-Ala-OH-¹³C₃ in peptide synthesis for NMR analysis against other common isotopic labeling strategies, supported by established principles and experimental methodologies.

The use of ¹³C-labeled amino acids, like Fmoc-Ala-OH-¹³C₃, is a powerful technique in modern structural biology. By replacing the natural abundance ¹²C atoms with ¹³C, researchers can overcome common challenges in NMR spectroscopy, such as spectral overlap and low sensitivity, particularly in larger peptides and proteins. This selective labeling "turns on" specific signals, making them clearly visible against a complex background of unlabeled atoms, thereby simplifying spectra and facilitating unambiguous resonance assignment.

Performance Comparison: Fmoc-Ala-OH-¹³C₃ vs. Alternatives

The primary advantage of incorporating a fully ¹³C-labeled alanine residue is the introduction of new spin systems and couplings that provide a wealth of structural information. While the direct effect on the ¹³C chemical shifts is minimal, the presence of ¹³C-¹³C and ¹³C-¹H scalar couplings allows for advanced NMR experiments to trace the peptide backbone and sidechains.

FeaturePeptide with Natural Abundance AlaPeptide with Fmoc-Ala-OH-¹³C₃Rationale & Benefits
¹³C Signal Intensity Low (1.1% natural abundance)High (approaching 99%)Dramatically enhanced sensitivity for the labeled alanine residue, reducing experiment time.
¹H-¹³C Coupling ¹JCH present but weak in ¹³C spectraStrong ¹JCH and longer-range nJCH couplings are readily observable.Enables a variety of heteronuclear correlation experiments (e.g., HSQC, HMBC) for assigning protons to their attached carbons.
¹³C-¹³C Coupling AbsentStrong ¹JCC couplings (typically ~35-55 Hz) are present within the Ala residue.Allows for carbon-carbon correlation experiments (e.g., INADEQUATE, COSY) to confirm connectivity and trace the carbon backbone.
Spectral Complexity Simpler in terms of couplingsMore complex due to new ¹³C-¹³C splittings, but this complexity provides structural information.The additional couplings, while increasing local complexity, are key to resolving global structural ambiguities.
Cost LowHighThe primary drawback is the cost of the isotopically labeled starting material.

Beyond comparison to unlabeled peptides, Fmoc-Ala-OH-¹³C₃ offers distinct advantages and disadvantages when compared to other isotopic labeling schemes.

Labeling StrategyKey AdvantagesKey DisadvantagesPrimary Application
Fmoc-Ala-OH-¹³C₃ (Selective Labeling) Simplifies spectra by only labeling specific residues; allows for detailed analysis of local conformation.Can be expensive; information is localized to the labeled residue.Probing specific sites, aiding in assignment of complex spectra, studying ligand binding at a known site.
Uniform ¹³C Labeling Provides maximal structural information as all carbons are NMR-active.Leads to very complex spectra with extensive ¹³C-¹³C coupling, which can cause significant signal overlap and line broadening.De novo structure determination of small to medium-sized proteins.
Uniform ¹⁵N Labeling Relatively low cost; simplifies ¹H spectra through the ¹H-¹⁵N correlation (HSQC); no homonuclear ¹⁵N-¹⁵N coupling.Provides information primarily about the peptide backbone nitrogens and their attached protons.Standard method for initial backbone resonance assignment and studying protein dynamics.
Reverse Labeling Simplifies spectra of uniformly labeled proteins by "turning off" signals from specific residue types.Requires specific biosynthetic pathways or extensive synthetic effort.Simplifying spectra of larger proteins where uniform labeling leads to excessive crowding.

Experimental Protocols

The integration of Fmoc-Ala-OH-¹³C₃ into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols, followed by purification and preparation for NMR analysis.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an amino acid onto a resin.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell it in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid, exposing a free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH-¹³C₃ (typically 3-5 equivalents relative to the resin loading capacity) and an activating agent such as HBTU/HOBt in DMF. Add a base like diisopropylethylamine (DIPEA) to initiate the activation.

  • Coupling: Add the activated Fmoc-Ala-OH-¹³C₃ solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH). The concentration should typically be in the range of 0.5-2 mM. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition: Acquire a suite of NMR experiments on a high-field NMR spectrometer.

    • 1D ¹H and ¹³C Spectra: To get an initial overview of the sample.

    • 2D ¹H-¹³C HSQC: To correlate each proton with its directly attached ¹³C atom. The signals from the ¹³C₃-Alanine will be particularly intense.

    • 2D ¹H-¹H TOCSY and NOESY: To identify spin systems of amino acids and to obtain through-space proton-proton distance restraints for structure calculation.

    • 2D and 3D Heteronuclear Experiments (e.g., HNCACB, CBCA(CO)NH): These experiments, which rely on the ¹³C label, are crucial for sequential backbone resonance assignment. The known position of the ¹³C₃-Alanine serves as a key starting point for these assignments.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign chemical shifts and derive structural restraints (e.g., NOEs, coupling constants).

  • Structure Calculation: Use the derived restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the three-dimensional structure of the peptide.

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow and the fundamental advantage of isotopic labeling in NMR.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis NMR Analysis Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection Resin->Deprotect Couple 4. Coupling Deprotect->Couple Activate 3. Fmoc-Ala-OH-13C3 Activation Activate->Couple Cleave 5. Cleavage & Purification Couple->Cleave SamplePrep 6. Sample Preparation Cleave->SamplePrep Purified Peptide Acquire 7. NMR Data Acquisition SamplePrep->Acquire Process 8. Data Processing Acquire->Process Structure 9. Structure Calculation Process->Structure

Caption: Workflow for peptide synthesis with Fmoc-Ala-OH-¹³C₃ and subsequent NMR analysis.

spectral_simplification cluster_unlabeled Unlabeled Peptide Spectrum cluster_labeled 13C-Labeled Peptide Spectrum Unlabeled Crowded Region (Many overlapping signals) Labeled Simplified Region (Specific 13C-Ala signals resolved) Unlabeled->Labeled Selective 13C Labeling AlaSignal 13C-Ala Signal

Caption: Conceptual diagram of spectral simplification using selective ¹³C labeling.

Validating 13C Incorporation: A Comparison of Fmoc-Ala-OH-13C3 and Alternative Isotopic Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of synthetic peptide production, particularly for applications in drug development and proteomics, the accurate incorporation of isotopically labeled amino acids is paramount. These labeled peptides serve as invaluable internal standards for quantitative mass spectrometry (MS) and as probes in nuclear magnetic resonance (NMR) studies of protein structure and metabolism. This guide provides a comparative overview of using Fmoc-Ala-OH-13C3 for validating carbon-13 incorporation during solid-phase peptide synthesis (SPPS), and contrasts its performance with other commonly used labeled amino acids.

Performance Comparison of 13C-Labeled Amino Acids for Incorporation Validation

The choice of which 13C-labeled amino acid to use for validating incorporation efficiency often depends on the specific requirements of the final application, the sequence of the peptide being synthesized, and the analytical method employed for verification. This compound offers a straightforward means to confirm the success of a coupling step due to the distinct mass shift it introduces. However, other labeled amino acids can provide additional advantages, particularly in more complex analytical workflows.

FeatureThis compoundFmoc-Leu-OH-13C6Fmoc-Val-OH-13C5Fmoc-Lys-OH-13C6,15N2
Primary Use Case Routine validation of coupling efficiency in SPPS.Internal standards for quantitative proteomics (e.g., AQUA peptides).Probing protein structure and dynamics by NMR spectroscopy.Internal standards with significant mass shift for complex MS analysis.
Mass Shift (Da) +3+6+5+8
Analytical Method Mass Spectrometry (MS), NMR Spectroscopy.Mass Spectrometry (MS).NMR Spectroscopy, MS.Mass Spectrometry (MS).
Natural Abundance Alanine is a common amino acid, providing a representative incorporation check.Leucine is frequently occurring in many proteins.Valine's methyl groups are sensitive probes in NMR.Lysine is a common site for post-translational modifications.
Cost-Effectiveness Generally cost-effective for routine validation.Higher cost due to more labeled atoms.Higher cost, specialized use.Highest cost due to dual labeling.
Ease of Detection Clear and easily identifiable mass shift in MS.Larger mass shift is beneficial in complex spectra.Distinct chemical shifts in 13C NMR.[1]Very distinct mass shift, avoiding spectral overlap.[2]

Experimental Protocols

The validation of 13C incorporation using a labeled amino acid like this compound is typically performed after the completion of solid-phase peptide synthesis and subsequent cleavage and purification of the peptide. The primary analytical techniques for this validation are Mass Spectrometry and NMR Spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) with 13C-Labeled Amino Acid Incorporation
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) and perform the initial deprotection of the Fmoc group.[3][4]

  • Coupling of Labeled Amino Acid: Dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.[5]

  • Completion of Synthesis: Continue with the standard SPPS cycles of deprotection and coupling for the remaining amino acids in the peptide sequence.[6]

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Validation by Mass Spectrometry
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for MS analysis (e.g., a mixture of water, acetonitrile, and formic acid).[10]

  • Data Acquisition: Analyze the sample using either MALDI-TOF or ESI mass spectrometry to obtain the molecular weight of the synthesized peptide.[5][11]

  • Data Analysis: Compare the experimentally observed mass with the theoretical mass of the peptide containing the 13C-labeled alanine. The successful incorporation of this compound will result in a mass increase of 3 Daltons compared to the unlabeled peptide.

Validation by NMR Spectroscopy
  • Sample Preparation: Dissolve the purified, labeled peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Data Acquisition: Acquire a 1D 13C NMR spectrum. For more detailed analysis, 2D correlation spectra like 1H-13C HSQC can be performed.

  • Data Analysis: The presence of signals in the 13C spectrum at the characteristic chemical shifts for the alpha, beta, and carbonyl carbons of alanine confirms the incorporation.[1][12] The high isotopic purity (typically >99%) of the labeled amino acid ensures that the observed signals are almost exclusively from the 13C-labeled peptide.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in validating 13C incorporation, the following diagrams, generated using the DOT language, outline the experimental workflow and a conceptual comparison of validation strategies.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_outcome Outcome s1 Resin Preparation s2 Incorporate this compound s1->s2 s3 Complete Peptide Chain s2->s3 s4 Cleavage & Purification s3->s4 v1 Mass Spectrometry Analysis s4->v1 Confirm Mass Shift v2 NMR Spectroscopy Analysis s4->v2 Confirm 13C Signals o1 Validated 13C Incorporation v1->o1 v2->o1

Experimental workflow for 13C incorporation validation.

comparison_diagram cluster_single Single Labeled Amino Acid Validation cluster_multiple Multiple Labeled Amino Acids Validation n1 This compound n2 Confirms coupling at one position n1->n2 n3 Cost-effective for routine checks n2->n3 n4 Fmoc-Leu-OH-13C6 & Fmoc-Lys-OH-13C6,15N2 n5 Provides internal standards for quantification n4->n5 n6 Higher confidence for complex peptides n5->n6 start Validation Strategy start->n1 start->n4

Comparison of validation strategies.

References

Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing isotopically labeled amino acids, ensuring the purity of these critical reagents is paramount for the successful synthesis of high-quality peptides. This guide provides a comparative analysis of the purity of Fmoc-L-Alanine-¹³C₃ (Fmoc-Ala-OH-¹³C₃) against its common alternatives, the unlabeled Fmoc-L-Alanine (Fmoc-Ala-OH) and the ¹⁵N-labeled counterpart (Fmoc-Ala-OH-¹⁵N), with a focus on High-Performance Liquid Chromatography (HPLC) analysis.

Comparative Purity Data

The purity of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of undesirable side products, complicating purification and potentially affecting the final peptide's biological activity. The following table summarizes the typical purity specifications for Fmoc-Ala-OH-¹³C₃ and its alternatives based on data from various suppliers.

ParameterFmoc-Ala-OHFmoc-Ala-OH-¹³C₃Fmoc-Ala-OH-¹⁵N
HPLC Purity ≥ 99.0%[1][2][3]≥ 99% (CP)[4]≥ 99% (CP)[5]
Enantiomeric Purity ≥ 99.8%[1][3]Not explicitly stated, but expected to be highNot explicitly stated, but expected to be high
Isotopic Purity N/A99 atom % ¹³C[4]98 atom % ¹⁵N[5]
Fmoc-ß-Ala-OH Impurity ≤ 0.1%[1]Not explicitly statedNot explicitly stated
Fmoc-ß-Ala-Ala-OH Impurity ≤ 0.1%[1]Not explicitly statedNot explicitly stated
Fmoc-Ala-Ala-OH Impurity ≤ 0.1%[1]Not explicitly statedNot explicitly stated
Free Amino Acid ≤ 0.2%[1]Not explicitly statedNot explicitly stated

Note: (CP) denotes chemical purity. While specific HPLC data for isotopically labeled versions are not always detailed in certificates of analysis, their chemical purity is generally expected to be comparable to the unlabeled analog. The primary difference lies in their isotopic enrichment.

Understanding Potential Impurities

Impurities in Fmoc-amino acids typically arise from side reactions during the introduction of the Fmoc protecting group.[6][7] Common impurities include:

  • Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed by the reaction of the Fmoc reagent with the already formed Fmoc-amino acid.[7]

  • β-Alanine derivatives (e.g., Fmoc-β-Ala-OH): Result from a rearrangement of the Fmoc-OSu reagent.[7] The presence of β-alanine contamination can lead to the insertion of an incorrect amino acid residue during peptide synthesis.[8][9]

  • Free Amino Acids: Resulting from incomplete reaction with the Fmoc reagent, which can lead to multiple additions during peptide synthesis.[6]

  • Acetic Acid: Traces of acetic acid can cause chain termination.[6]

Experimental Protocol: HPLC Purity Analysis

The following is a representative reversed-phase HPLC (RP-HPLC) protocol for the purity analysis of Fmoc-Ala-OH and its isotopically labeled analogs. This protocol is based on commonly used methods for Fmoc-amino acid analysis.[10]

Objective: To determine the purity of Fmoc-Ala-OH, Fmoc-Ala-OH-¹³C₃, and Fmoc-Ala-OH-¹⁵N and to identify and quantify any potential impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-Ala-OH, Fmoc-Ala-OH-¹³C₃, and Fmoc-Ala-OH-¹⁵N standards and samples

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples and standards into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Visualizing the Workflow and Comparison

To better illustrate the processes and logical connections described, the following diagrams are provided.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., ACN/Water) start->dissolve inject Inject Sample into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (265 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC purity analysis of Fmoc-amino acids.

Purity_Comparison_Logic cluster_alternatives Alternatives cluster_criteria Comparison Criteria main_product Fmoc-Ala-OH-¹³C₃ chem_purity Chemical Purity (HPLC) main_product->chem_purity enant_purity Enantiomeric Purity main_product->enant_purity iso_purity Isotopic Purity main_product->iso_purity impurities Common Impurities main_product->impurities unlabeled Fmoc-Ala-OH (Unlabeled) unlabeled->chem_purity unlabeled->enant_purity unlabeled->impurities n15_labeled Fmoc-Ala-OH-¹⁵N (¹⁵N Labeled) n15_labeled->chem_purity n15_labeled->enant_purity n15_labeled->iso_purity n15_labeled->impurities conclusion Selection based on Isotopic Labeling Requirement chem_purity->conclusion Comparable enant_purity->conclusion Comparable iso_purity->conclusion Key Difference impurities->conclusion Comparable Profile

Caption: Comparative logic for Fmoc-Ala-OH-¹³C₃ and its alternatives.

Conclusion

The HPLC purity of Fmoc-Ala-OH-¹³C₃ is generally high and comparable to its non-labeled and ¹⁵N-labeled counterparts, typically exceeding 99%. The primary distinguishing factor for Fmoc-Ala-OH-¹³C₃ is its high isotopic enrichment, which is crucial for applications such as NMR studies and metabolic tracing. While the profile of common chemical impurities is expected to be similar across these products, it is essential for researchers to consult the certificate of analysis for each specific lot to ensure it meets the stringent requirements of their peptide synthesis protocols. The provided HPLC method offers a robust framework for the in-house verification of purity and impurity profiles.

References

Verifying Isotopic Enrichment of Fmoc-Ala-OH-13C3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the life sciences, precise isotopic labeling of reagents is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for verifying the isotopic enrichment of Fmoc-Ala-OH-13C3, a critical building block in peptide synthesis. We will delve into the primary methodologies of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative approaches, providing detailed experimental protocols and data-driven comparisons to aid in method selection.

At a Glance: Key Techniques for Isotopic Enrichment Verification

The two principal methods for determining the isotopic enrichment of this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each offers distinct advantages and is suited to different experimental needs.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of the molecule and its isotopologues.Nuclear spin properties of isotopes, providing information on the chemical environment of each atom.
Information Provided Overall isotopic enrichment, distribution of isotopologues.Position-specific isotopic enrichment, structural confirmation.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Low (micrograms to nanograms).Higher (milligrams).
Throughput High, especially with liquid chromatography coupling (LC-MS).Lower, requires longer acquisition times.
Quantitative Accuracy Excellent with appropriate internal standards.Excellent, inherently quantitative under specific conditions.
Key Advantage High sensitivity and throughput, ideal for screening and routine QC.Provides detailed positional information and structural integrity.

In-Depth Comparison of Verification Methodologies

Mass Spectrometry: High-Throughput and Sensitive Analysis

Mass spectrometry is a powerful technique for determining the isotopic enrichment of this compound by measuring the mass-to-charge ratio of the ionized molecule. The presence of 13C isotopes results in a predictable mass shift that can be precisely quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly well-suited variation for this application. It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, allowing for the analysis of complex mixtures and the removal of potential impurities before analysis. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or TOF analyzers, can further enhance accuracy by resolving isotopic peaks from other interfering species.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Information

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of isotopic labeling at specific atomic positions.[] For this compound, 13C NMR can directly probe the labeled carbon atoms, providing definitive evidence of their incorporation and location within the molecule. Quantitative 13C NMR, with appropriate experimental parameters, allows for the precise determination of isotopic enrichment at each of the three labeled carbon positions in the alanine moiety. While less sensitive than MS, NMR's strength lies in its ability to provide detailed structural information and position-specific quantification without the need for extensive calibration curves.[4][5]

Alternative Verification Techniques

Beyond the primary methods of LC-MS and NMR, other techniques can also be employed for isotopic enrichment analysis, each with its own set of strengths and applications.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Isotope Ratio Mass Spectrometry (IRMS)
Principle Separation of volatile derivatives by GC followed by MS detection.High-precision measurement of isotope ratios in bulk samples after combustion.
Sample Preparation Requires derivatization to increase volatility.[][4]Sample combustion to a simple gas (e.g., CO2).
Information Provided Isotopic enrichment of fragments, providing some positional information.Highly precise bulk isotopic enrichment (δ13C value).
Precision Good.Very high.
Application Suitable for volatile compounds or those that can be easily derivatized.Primarily used for determining bulk isotopic composition in metabolic studies.

Experimental Protocols

Protocol 1: Isotopic Enrichment Verification by LC-MS

This protocol outlines a general procedure for the analysis of this compound using a high-resolution LC-MS system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a working solution of 1-10 µg/mL.

  • Prepare a corresponding solution of unlabeled Fmoc-Ala-OH as a reference standard.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might be 10-90% B over 10 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z values for the unlabeled and labeled compound.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the unlabeled [M+H]+ or [M-H]- ion and the fully labeled [M+3+H]+ or [M+3-H]- ion.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic enrichment using the following formula: % Enrichment = (Area of Labeled Peak) / (Area of Labeled Peak + Area of Unlabeled Peak) * 100

Protocol 2: Isotopic Enrichment Verification by Quantitative 13C NMR

This protocol provides a general method for determining the isotopic enrichment of this compound using quantitative 13C NMR.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • Add a known amount of an internal standard with a single, well-resolved 13C resonance if absolute quantification is desired.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: A quantitative 13C NMR experiment. This typically involves inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (at least 5 times the longest T1 of the carbons of interest) to ensure full relaxation of the nuclei between scans.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to reduce saturation effects.

    • Relaxation Delay (d1): 30-60 seconds (should be determined experimentally).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the 13C NMR spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to the three 13C-labeled carbons in the alanine moiety and any corresponding signals from the unlabeled species (if present at a detectable level).

  • Calculate the isotopic enrichment by comparing the integral of the 13C-labeled carbon signals to the integral of the corresponding signals in a spectrum of the natural abundance compound or to the signals of the non-labeled carbons within the same molecule (e.g., the Fmoc group) after correcting for natural abundance.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and guide researchers in selecting the most appropriate method, the following diagrams illustrate the typical workflow for isotopic enrichment verification and a decision tree for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution (for MS) or Concentration (for NMR) Dissolution->Dilution LCMS LC-MS Analysis Dilution->LCMS High Sensitivity NMR NMR Analysis Dilution->NMR Positional Information MS_Data Extract Ion Chromatograms & Integrate Peaks LCMS->MS_Data NMR_Data Process Spectrum & Integrate Signals NMR->NMR_Data Calculation Calculate Isotopic Enrichment MS_Data->Calculation NMR_Data->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for isotopic enrichment verification.

method_selection cluster_questions cluster_methods Start Start: Need to verify isotopic enrichment of This compound q1 Is position-specific information required? Start->q1 q2 Is high throughput a priority? q1->q2 No NMR Use Quantitative 13C NMR q1->NMR Yes q3 Is sample amount limited (<1 mg)? q2->q3 No LCMS Use LC-MS q2->LCMS Yes q3->NMR No q3->LCMS Yes GCMS Consider GC-MS (with derivatization) q3->GCMS Maybe

Caption: Decision tree for selecting an enrichment verification method.

References

A Comparative Guide to Fmoc-Ala-OH-13C3 and Boc-Ala-OH-13C3 Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stable isotope labeling for advanced biochemical and pharmaceutical research, the choice of protecting group strategy for incorporating isotopically enriched amino acids is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an objective comparison of the two most prevalent Nα-protecting groups, fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), as applied to the synthesis of 13C3-labeled L-alanine (Ala-OH-13C3).

The selection between Fmoc and Boc strategies is fundamentally a choice between base-labile and acid-labile protection, respectively. This key difference dictates the reaction conditions for deprotection and has significant implications for the overall synthetic workflow, particularly in solid-phase peptide synthesis (SPPS).

At a Glance: Fmoc vs. Boc Protection of Alanine-13C3

FeatureFmoc-Ala-OH-13C3Boc-Ala-OH-13C3
Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butoxycarbonyl
Deprotection Condition Mildly basic (e.g., Piperidine in DMF)Strongly acidic (e.g., TFA)[1]
Orthogonality High, compatible with acid-labile side-chain protecting groups[2][3]Lower, risk of partial removal of acid-sensitive side-chain protecting groups[3]
Typical Synthesis Yield High (90-99%)[4]Moderate to High (72-100% crude)[4][5]
Cleavage from Resin Milder acidic conditions (TFA)[3]Harsher acidic conditions (e.g., HF)[1]
Compatibility Suitable for a wide range of peptides, including those with sensitive modifications[3]Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides
Automation Well-suited for automated SPPS[3]Also amenable to automation

Synthesis Strategies and Experimental Protocols

The synthesis of both this compound and Boc-Ala-OH-13C3 commences with the commercially available L-Alanine-13C3 as the starting material. The core of the synthesis lies in the selective protection of the α-amino group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Fmoc-L-alanine.

Materials:

  • L-Alanine-13C3

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • Dioxane and Water (or a similar solvent system)

  • Diethyl ether or Ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve L-Alanine-13C3 in an aqueous solution of sodium carbonate or bicarbonate.

  • To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining a cool temperature (ice bath).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer with HCl to a pH of approximately 2, which will precipitate the this compound.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Expected Yield: 90-99%[4]

Experimental Protocol: Synthesis of Boc-Ala-OH-13C3

This protocol is based on the widely used procedure for the Boc protection of amino acids using di-tert-butyl dicarbonate.

Materials:

  • L-Alanine-13C3

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et3N)

  • Tetrahydrofuran (THF) and Water (or a similar solvent system)

  • Petroleum ether or Hexane for extraction

  • Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

  • Suspend L-Alanine-13C3 in a mixture of water and THF (or dioxane).

  • Add a base such as sodium hydroxide or triethylamine to the suspension.

  • Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature overnight.

  • After the reaction, remove the organic solvent under reduced pressure.

  • Wash the aqueous layer with an organic solvent like petroleum ether to remove excess (Boc)2O.

  • Cool the aqueous layer in an ice bath and acidify with a cold solution of HCl or citric acid to a pH of approximately 3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Ala-OH-13C3.

Expected Yield: 72-100% (crude)[4][5]

Physicochemical Properties

PropertyThis compoundBoc-Ala-OH-13C3
Molecular Formula ¹³C₃C₁₅H₁₇NO₄¹³C₃C₅H₁₅NO₄
Molecular Weight 314.31 g/mol 192.19 g/mol [6]
Appearance White to off-white solidWhite to off-white solid[6]
Melting Point 147-153 °C79-83 °C[6]
Isotopic Purity Typically ≥99 atom % ¹³CTypically ≥99 atom % ¹³C[6]
Chemical Purity Typically ≥99%Typically ≥98%
Solubility Soluble in DMF, DMSOSoluble in water, acetic acid, DMSO, Methanol[7]

Synthesis Workflow Diagrams

Fmoc_Synthesis Ala13C3 L-Alanine-13C3 Reaction Nα-Protection Reaction Ala13C3->Reaction Base_Solvent Aqueous Base (e.g., Na2CO3 in Dioxane/Water) Base_Solvent->Reaction Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction Wash1 Wash with Diethyl Ether Reaction->Wash1 Acidification Acidification (HCl) Wash1->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Fmoc_Product This compound Drying_Evaporation->Fmoc_Product

Caption: Synthesis workflow for this compound.

Boc_Synthesis Ala13C3 L-Alanine-13C3 Reaction Nα-Protection Reaction Ala13C3->Reaction Base_Solvent Base in Solvent (e.g., NaOH in THF/Water) Base_Solvent->Reaction Boc_Reagent (Boc)2O Boc_Reagent->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Wash1 Wash with Petroleum Ether Solvent_Removal->Wash1 Acidification Acidification (HCl or Citric Acid) Wash1->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Boc_Product Boc-Ala-OH-13C3 Drying_Evaporation->Boc_Product

Caption: Synthesis workflow for Boc-Ala-OH-13C3.

Logical Decision Pathway: Choosing Between Fmoc and Boc Strategies

The decision to use Fmoc- or Boc-protected 13C3-alanine often depends on the specific requirements of the subsequent peptide synthesis.

Decision_Pathway Start Choice of Protecting Group for Ala-OH-13C3 in Peptide Synthesis Question1 Are acid-sensitive modifications or linkers present in the target peptide? Start->Question1 Fmoc_Strategy This compound Strategy Question1->Fmoc_Strategy Yes Question2 Is the peptide sequence prone to aggregation or hydrophobic? Question1->Question2 No Boc_Strategy Boc-Ala-OH-13C3 Strategy Consider_Boc Consider Boc Strategy for potentially higher yields Question2->Consider_Boc Yes Proceed_Fmoc Proceed with Fmoc Strategy Question2->Proceed_Fmoc No Consider_Boc->Boc_Strategy Proceed_Fmoc->Fmoc_Strategy

Caption: Decision pathway for selecting Fmoc vs. Boc strategy.

Conclusion

Both this compound and Boc-Ala-OH-13C3 are indispensable reagents for stable isotope labeling in peptide research. The choice between them hinges on the specific demands of the synthetic target.

The Fmoc strategy is generally favored for its milder deprotection conditions, which preserves the integrity of acid-sensitive functionalities and linkers, making it highly compatible with modern solid-phase peptide synthesis and the synthesis of complex peptides.[2][3] The synthesis of this compound is straightforward and typically results in high yields.

The Boc strategy , while requiring harsher acidic conditions for deprotection, can offer advantages in specific scenarios, such as the synthesis of peptides prone to aggregation. The synthesis of Boc-Ala-OH-13C3 is also well-established.

Ultimately, the optimal choice requires careful consideration of the target peptide's structure and the overall synthetic plan. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their specific application.

References

A Researcher's Guide to Peptide Quantification: Fmoc-Ala-OH-13C3 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of proteomics, drug discovery, and biomarker validation, the precise quantification of peptides is paramount. The choice of methodology can significantly impact experimental accuracy, throughput, and cost. This guide provides an objective comparison of various peptide quantification techniques, with a special focus on the use of stable isotope-labeled (SIL) amino acids, specifically Fmoc-Ala-OH-13C3, for absolute quantification. We will delve into the experimental data, detailed protocols, and the underlying principles of each method to empower researchers in making informed decisions for their specific applications.

Principles of Peptide Quantification: A Comparative Overview

Peptide quantification strategies can be broadly categorized into label-based and label-free methods. Label-based methods, such as those employing stable isotopes, offer high accuracy and are often considered the gold standard for absolute quantification. Label-free methods, on the other hand, provide a simpler workflow and are well-suited for large-scale, relative quantification studies.

Here, we compare the performance of this compound-based quantification with other widely used alternatives: label-free quantification (spectral counting and intensity-based methods), isobaric tagging (iTRAQ), High-Performance Liquid Chromatography (HPLC), Amino Acid Analysis (AAA), and Quantitative Nuclear Magnetic Resonance (qNMR).

Performance Comparison of Peptide Quantification Methods

The following table summarizes the key performance characteristics of different peptide quantification methods, providing a comparative snapshot for researchers.

FeatureThis compound (SIL)Label-Free (Spectral Counting)Label-Free (Intensity-Based)iTRAQHPLCAmino Acid Analysis (AAA)qNMR
Quantification Type AbsoluteRelativeRelativeRelativeAbsolute/RelativeAbsoluteAbsolute
Principle Mass Spectrometry (MS) with heavy isotope internal standardMS-based counting of identified spectra per proteinMS-based measurement of peptide peak intensitiesMS-based reporter ion intensityUV absorbancePost-hydrolysis amino acid quantificationNuclear magnetic resonance signal integration
Accuracy HighModerateHighHighHighHighVery High
Precision HighModerateHighHighHighModerateHigh
Sensitivity HighModerateHighHighModerateLowLow
Dynamic Range WideLimitedWideModerateModerateModerateLimited
Throughput ModerateHighHighHighModerateLowLow
Cost per Sample HighLowLowHighLow-ModerateModerateHigh
Multiplexing Capability LimitedHigh (multiple runs)High (multiple runs)Up to 8-plexNoNoNo
Sample Complexity Suitable for complex mixturesSuitable for complex mixturesSuitable for complex mixturesSuitable for complex mixturesBest for purified samplesRequires purified peptidesRequires purified peptides

Experimental Protocols

To ensure reproducibility and provide practical guidance, detailed experimental protocols for the key quantification methods are outlined below.

Quantification using this compound (Stable Isotope Labeling)

This method involves synthesizing a "heavy" version of the target peptide using one or more stable isotope-labeled amino acids, such as this compound. This heavy peptide serves as an internal standard that is spiked into the biological sample at a known concentration.

Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Synthesize 'heavy' peptide with this compound s2 Determine concentration of heavy peptide standard s1->s2 s4 Spike known amount of heavy peptide into sample s2->s4 s3 Digest protein sample (e.g., with trypsin) s3->s4 a1 Inject sample into LC-MS/MS system s4->a1 a2 Separate peptides by liquid chromatography a1->a2 a3 Detect light and heavy peptides by mass spectrometry a2->a3 d1 Extract ion chromatograms for light and heavy peptides a3->d1 d2 Calculate peak area ratio (light/heavy) d1->d2 d3 Quantify endogenous peptide based on known standard concentration d2->d3 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Digest protein samples (e.g., control vs. treated) a1 Analyze each sample separately by LC-MS/MS s1->a1 d1 Identify peptides and proteins a1->d1 d2 Quantify by: - Spectral Counting OR - Peak Intensity Measurement d1->d2 d3 Normalize data and compare relative abundance between samples d2->d3 cluster_prep Sample Preparation & Labeling cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Digest protein samples (up to 8) s2 Label each digest with a unique iTRAQ reagent s1->s2 s3 Combine labeled samples s2->s3 a1 Analyze the combined sample by LC-MS/MS s3->a1 d1 Identify peptides and proteins a1->d1 d2 Measure intensities of reporter ions in MS/MS spectra d1->d2 d3 Determine relative peptide abundance from reporter ion ratios d2->d3

Safety Operating Guide

Proper Disposal of Fmoc-Ala-OH-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid commonly used in peptide synthesis.

Key Safety and Logistical Information

This compound is the N-(9-Fluorenylmethoxycarbonyl) protected form of L-alanine, enriched with three Carbon-13 (¹³C) stable isotopes. The ¹³C isotope is non-radioactive, meaning no special radiological precautions are required for its handling or disposal.[1][] The disposal protocol is therefore determined by the chemical properties of the Fmoc-Ala-OH compound.

According to safety data sheets, Fmoc-Ala-OH is not classified as a hazardous substance but should be handled with standard laboratory precautions.[3] It is a combustible solid and must be disposed of as chemical waste through appropriate channels, not via standard trash or sewer systems.[4]

Property Data Reference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C₃
CAS Number 35661-39-3 (for unlabeled)[5][6]
Molecular Formula ¹³C₃H₃¹³CH(NH-Fmoc)¹³CO₂H
Molecular Weight 314.31 g/mol
Physical State Powder Solid[7]
Appearance White[7]
Melting Point 147-153 °C[5]
Hazard Classification Not a hazardous substance or mixture[3]
Storage Class 11 - Combustible Solids

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound and associated waste.

G start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Unused/Expired Solid waste_type->solid Solid contaminated Contaminated Labware (Gloves, Weigh Boats, Wipes) waste_type->contaminated Contaminated Labware solution Solution/Mixture waste_type->solution Liquid container_solid Place in a clearly labeled, sealed container for non-hazardous solid chemical waste. solid->container_solid container_contaminated Place in a designated solid waste container lined with a chemical waste bag. contaminated->container_contaminated check_solvent Is the solvent or mixture hazardous (e.g., DMF, Piperidine)? solution->check_solvent pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed chemical waste contractor. container_solid->pickup container_contaminated->pickup haz_liquid Dispose of as Hazardous Liquid Waste. check_solvent->haz_liquid Yes non_haz_liquid Dispose of as Non-Hazardous Liquid Waste. check_solvent->non_haz_liquid No haz_liquid->pickup non_haz_liquid->pickup

Caption: Disposal workflow for this compound waste streams.

Experimental Protocols: Step-by-Step Disposal Procedures

Adherence to the following protocols is essential for the safe and compliant disposal of this compound.

Protocol 1: Disposal of Unused or Expired Solid this compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Container Preparation : Obtain a suitable, sealable container for solid chemical waste. Ensure it is clean, dry, and compatible with the chemical.

  • Labeling : Clearly label the container with "this compound" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department. Do not obscure the original manufacturer's label if discarding the original container.[4]

  • Transfer : Carefully transfer the solid chemical into the prepared waste container. Perform this transfer in a well-ventilated area or a fume hood to avoid dust formation.[8]

  • Sealing and Storage : Securely seal the container. Store it in a designated chemical waste accumulation area, away from incompatible materials like oxidizing agents.[4][7]

  • Waste Pickup : Arrange for disposal through your institution's EHS-approved chemical waste pickup service. Do not mix with other waste streams.

Protocol 2: Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

  • Segregation : Do not dispose of chemically contaminated items in the regular trash.

  • Containment : Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[4]

  • Labeling : Ensure the container is clearly labeled as "Solid Chemical Waste" and lists the chemical contaminants.

  • Closure : Keep the container closed except when adding waste.[4]

  • Disposal : Once full, seal the bag and container, and arrange for pickup by your authorized chemical waste handler.

Protocol 3: Disposal of Solutions Containing this compound

This procedure applies to solutions where this compound has been dissolved in a solvent. The nature of the solvent is the primary determinant of the disposal route.

  • Hazard Assessment : Identify all components of the solution. If this compound is dissolved in a hazardous solvent (e.g., DMF, NMP, or solutions containing piperidine from Fmoc deprotection), the entire mixture must be treated as hazardous waste.[9][10]

  • Waste Collection :

    • Hazardous Liquid Waste : Pour the solution into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with all components of the mixture.

    • Non-Hazardous Liquid Waste : If the solvent is non-hazardous (e.g., aqueous buffers), collect it in a container labeled for non-hazardous aqueous chemical waste.

  • Labeling : The waste container label must accurately list all chemical constituents and their approximate concentrations.

  • Storage and Disposal : Store the sealed container in a designated satellite accumulation area with secondary containment.[4] Arrange for pickup via your institution's hazardous waste program. Never dispose of solutions containing this compound down the sink.[4]

References

Personal protective equipment for handling Fmoc-Ala-OH-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Ala-OH-13C3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While Fmoc-Ala-OH is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is prudent to handle it with care, following standard laboratory safety protocols.[1][2] The chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, minimizing exposure is a key aspect of safe handling.

The recommended Personal Protective Equipment (PPE) for handling this compound is detailed below.

Personal Protective Equipment Specifications Purpose
Hand Protection Nitrile gloves are the recommended minimum.[3][4]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.[3][5][6]To protect eyes from dust particles.
Skin and Body Protection A laboratory coat should be worn.[3][7]To protect skin and clothing from spills.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[6] A dust mask may be considered if handling large quantities or if dust is generated.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.

    • Confirm that a chemical spill kit is readily accessible.

    • Put on all required PPE as specified in the table above.

  • Handling the Compound :

    • This compound is a powder solid.[6] Avoid actions that could generate dust.

    • When weighing or transferring the powder, do so carefully and away from drafts.

    • Use a chemical fume hood if there is a risk of dust inhalation.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation : Move to fresh air.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6]

    • In all cases of exposure, seek medical attention if symptoms persist.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to keep it refrigerated.[6] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous, it should not be disposed of in the regular trash or down the drain. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer clean Clean Work Area transfer->clean dispose Dispose of Waste clean->dispose store Store Unused Compound dispose->store

Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.